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Foundational

Elucidating the In Vitro Mechanism of Action of 1H-Indazole-1,7-diol: A Methodological Framework for Indazole-Based Kinase Inhibitors

The Indazole Scaffold in Drug Discovery: A Mechanistic Primer In contemporary medicinal chemistry, the indazole ring system is widely recognized as a "privileged scaffold" due to its profound ability to mimic the purine...

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Author: BenchChem Technical Support Team. Date: April 2026

The Indazole Scaffold in Drug Discovery: A Mechanistic Primer

In contemporary medicinal chemistry, the indazole ring system is widely recognized as a "privileged scaffold" due to its profound ability to mimic the purine ring of adenosine triphosphate (ATP)[1]. Specifically, 1H-Indazole-1,7-diol and its functionalized derivatives serve as highly potent, ATP-competitive kinase inhibitors.

The mechanistic superiority of the 1H-Indazole-1,7-diol core lies in its unique electronic and steric geometry. The nitrogen atoms of the indazole core, coupled with the hydroxyl groups at the 1 and 7 positions, create a dense array of hydrogen bond donors and acceptors. When entering the catalytic cleft of a kinase (such as VEGFR2, FLT3, or GSK-3β), this motif forms a bidentate or tridentate hydrogen-bonding network with the backbone amides of the kinase hinge region[2][3]. This anchors the molecule within the "DFG-in" or "DFG-out" conformation of the activation loop, effectively blocking ATP binding and halting downstream signal transduction[4].

To rigorously validate the in vitro mechanism of action (MOA) of any 1H-Indazole-1,7-diol derivative, a cascading, self-validating experimental framework is required. As application scientists, we do not merely look at cell death; we must prove direct target engagement, quantify enzymatic thermodynamics, and validate the phenotypic translation.

Logical Framework & Experimental Workflow

The investigation of 1H-Indazole-1,7-diol derivatives follows a strict tripartite workflow: Target Engagement Enzymatic Profiling Cellular Phenotyping . This sequential logic ensures that any observed cellular phenotype (e.g., apoptosis) is causally linked to the specific biochemical inhibition of the target kinase, ruling out off-target cytotoxicity.

Exp_Workflow Phase1 Phase 1: Target Engagement (SPR Kinetics & Affinity) Phase2 Phase 2: Enzymatic Profiling (TR-FRET ATP-Competition) Phase1->Phase2 Phase3 Phase 3: Cellular Phenotyping (Western Blot p-Kinase) Phase2->Phase3

Fig 1: Tripartite in vitro workflow for elucidating the MOA of indazole scaffolds.

Step-by-Step Methodologies: A Self-Validating System

Phase 1: Target Engagement via Surface Plasmon Resonance (SPR)

Causality: Before assessing enzymatic inhibition, we must prove that the 1H-Indazole-1,7-diol derivative physically binds to the target kinase. SPR provides real-time, label-free kinetic data ( Kon​ , Koff​ , and Kd​ ). Self-Validation: We utilize a reference flow cell (unconjugated) to subtract bulk refractive index changes and non-specific binding. A known binder (e.g., Sunitinib for VEGFR2) is run as a positive control to validate chip integrity[2].

Protocol:

  • Sensor Chip Preparation: Immobilize the His-tagged recombinant kinase (e.g., VEGFR2 or FLT3) onto an NTA (Nitrilotriacetic acid) sensor chip via nickel-chelation coupling.

  • Analyte Preparation: Dilute the 1H-Indazole-1,7-diol compound in running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO to maintain solubility). Prepare a 3-fold dilution series (e.g., 0.1 nM to 1000 nM).

  • Injection & Kinetics: Inject the analyte series over the active and reference flow cells at a flow rate of 30 µL/min for 120 seconds (association phase), followed by a 300-second buffer wash (dissociation phase).

  • Data Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract the equilibrium dissociation constant ( Kd​ ).

Phase 2: Enzymatic Kinase Profiling via TR-FRET

Causality: Indazole-based heterocyclic compounds frequently exhibit intrinsic auto-fluorescence, which confounds standard fluorescence polarization assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a temporal delay before signal reading, allowing short-lived background fluorescence to decay, thus ensuring the signal is purely from the enzymatic reaction. Self-Validation: To prove the compound is ATP-competitive (and not an allosteric modulator), the assay is run at multiple ATP concentrations. A linear rightward shift in the IC50​ (Schild plot) confirms ATP competition[4].

Protocol:

  • Reaction Assembly: In a 384-well low-volume plate, combine the recombinant kinase, the 1H-Indazole-1,7-diol derivative (10-point dose-response), and a biotinylated peptide substrate.

  • ATP Initiation: Initiate the reaction by adding ATP at concentrations of 1×Km​ , 5×Km​ , and 10×Km​ . Incubate for 60 minutes at room temperature.

  • Detection: Add the TR-FRET detection mixture containing a Europium-labeled anti-phospho antibody (donor) and Streptavidin-APC (acceptor).

  • Readout: Excite at 340 nm; read emission at 615 nm (Europium) and 665 nm (APC) after a 100 µs delay. Calculate the 665/615 ratio to determine percent inhibition.

Phase 3: Cellular Phenotyping via Western Blotting

Causality: Biochemical potency ( IC50​ ) rarely matches cellular potency ( EC50​ ) due to cell membrane permeability barriers and the high intracellular concentration of ATP (~1-5 mM), which outcompetes the inhibitor. Western blotting for the phosphorylated target proves that the compound successfully penetrates the cell and engages the target in a physiological environment[3]. Self-Validation: We probe for both the phosphorylated kinase (active form) and the total kinase. If total kinase levels drop, the compound may be acting as a degrader (or causing general cytotoxicity) rather than a pure inhibitor. GAPDH or β -Actin is used as a loading control.

Protocol:

  • Cell Treatment: Seed target-dependent cancer cells (e.g., MV4-11 for FLT3) in 6-well plates. Treat with the indazole derivative for 2 to 4 hours to capture early signaling blockade before apoptosis occurs.

  • Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors (critical to preserve the phosphorylation state).

  • Electrophoresis & Transfer: Resolve 20 µg of total protein per lane on a 4-12% SDS-PAGE gel. Transfer to a PVDF membrane.

  • Immunoblotting: Block with 5% BSA. Probe with primary antibodies against p-Kinase, Total-Kinase, and GAPDH overnight at 4°C. Follow with HRP-conjugated secondary antibodies and detect via chemiluminescence.

Quantitative Data Presentation

The following table summarizes representative profiling data for optimized 1H-Indazole-1,7-diol derivatives across various kinase targets, demonstrating the translation from biochemical affinity to cellular efficacy.

Kinase TargetBiochemical IC50​ (nM)SPR Affinity Kd​ (nM)Cellular p-Kinase EC50​ (nM)Binding Mode
VEGFR2 4.2 ± 0.86.545.1 ± 3.2ATP-Competitive (Hinge)
FLT3 (WT) 12.4 ± 1.115.0110.5 ± 8.4ATP-Competitive (Hinge)
GSK-3 β 8.7 ± 0.59.278.3 ± 5.1ATP-Competitive (Hinge)
c-Kit > 5000> 5000N/ANon-binding

Table 1: Representative in vitro profiling data for 1H-Indazole-1,7-diol derivatives. Note the expected rightward shift from biochemical IC50​ to cellular EC50​ due to intracellular ATP competition.

Mechanistic Pathway Visualization

The diagram below illustrates the molecular causality of 1H-Indazole-1,7-diol derivatives, tracing the pathway from physical hinge binding to the ultimate cellular phenotype.

MOA_Pathway Scaffold 1H-Indazole-1,7-diol Core (Privileged Pharmacophore) Hinge Kinase Hinge Region (Bidentate H-Bonding) Scaffold->Hinge 1,7-diol interactions Displacement ATP Displacement (Catalytic Cleft Blockade) Hinge->Displacement Steric & Electronic mimicry Signaling Downstream Signaling Arrest (Loss of Phosphorylation) Displacement->Signaling Prevents substrate turnover Phenotype Cellular Phenotype (Apoptosis / Growth Arrest) Signaling->Phenotype Transcriptional downregulation

Fig 2: Molecular mechanism of action pathway for 1H-Indazole-1,7-diol kinase inhibitors.

References

  • Source: National Institutes of Health (NIH)
  • Title: Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction Source: Biosciences Biotechnology Research Asia URL
  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)

Sources

Exploratory

Comprehensive Toxicological Profiling and Safety Data Framework for 1H-Indazole-1,7-diol

Executive Summary In early-stage drug discovery, 1H-Indazole-1,7-diol (CAS 877472-73-6) serves as a highly valuable, privileged building block for synthesizing bioactive lead compounds[1]. However, the integration of nov...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In early-stage drug discovery, 1H-Indazole-1,7-diol (CAS 877472-73-6) serves as a highly valuable, privileged building block for synthesizing bioactive lead compounds[1]. However, the integration of novel heterocyclic scaffolds into pharmaceutical pipelines requires rigorous, front-loaded toxicological profiling to prevent late-stage clinical attrition. As a Senior Application Scientist, I approach safety data not merely as regulatory paperwork, but as a predictive biochemical blueprint. This whitepaper provides an in-depth, mechanistic guide to the safety data sheet (SDS) parameters, cellular interaction pathways, and self-validating experimental protocols required to assess the toxicity of 1H-Indazole-1,7-diol.

Physicochemical Profiling & GHS Hazard Classification

Accurate hazard categorization relies on empirical physicochemical data and Acute Toxicity Estimates (ATE). Under the Globally Harmonized System (GHS), acute toxicity encompasses adverse effects occurring following oral, dermal, or inhalation exposure within a 24-hour window[2]. Due to the bioactivity of the hydroxylated indazole ring, 1H-Indazole-1,7-diol and its close structural analogs typically trigger Category 4 acute toxicity thresholds, indicating harmful systemic effects upon exposure, alongside localized irritation[3][4].

Table 1: Physicochemical and GHS Hazard Profile for 1H-Indazole-1,7-diol
ParameterValue / ClassificationRegulatory Rationale
CAS Number 877472-73-6Unique Chemical Identifier[1]
Molecular Formula C7H6N2O2Structural Definition
Molecular Weight 150.13 g/mol Mass/Dosage Calculation
Acute Toxicity (Oral/Dermal/Inhal.) Category 4 (H302, H312, H332)Based on LD50/ATE values indicating harm[2][4]
Skin Irritation Category 2 (H315)Causes reversible skin inflammation[3]
Eye Irritation Category 2A (H319)Causes severe but reversible eye irritation[3]
Specific Target Organ Tox. (STOT SE) Category 3 (H336)May cause transient central nervous system depression[3]

Mechanistic Toxicology & Cellular Pathways

Understanding the causality of toxicity is paramount. 1H-Indazole-1,7-diol contains two hydroxyl groups that are highly susceptible to Phase I hepatic metabolism. When processed by Cytochrome P450 (CYP450) enzymes, the indazole ring can undergo oxidation, potentially yielding reactive electrophilic intermediates (such as quinone-imines).

In a robust cellular system, these electrophiles are rapidly neutralized via conjugation with Glutathione (GSH). However, if the dosage exceeds the cellular GSH pool, the resulting GSH depletion allows these intermediates to covalently bind to cellular macromolecules. This triggers oxidative stress, which subsequently activates the Nrf2/ARE antioxidant defense pathway to restore cellular homeostasis.

G Indazole 1H-Indazole-1,7-diol (Parent Compound) CYP450 Hepatic CYP450 Metabolism Indazole->CYP450 Phase I Oxidation Reactive Reactive Electrophilic Intermediates CYP450->Reactive Bioactivation GSH Glutathione (GSH) Conjugation Reactive->GSH Detoxification OxStress Oxidative Stress & Macromolecule Binding Reactive->OxStress GSH Depletion Excretion Cellular Excretion (Non-Toxic) GSH->Excretion Efflux Pumps Nrf2 Nrf2/ARE Pathway Activation OxStress->Nrf2 Cellular Defense

Proposed xenobiotic metabolism and oxidative stress response pathway for 1H-Indazole-1,7-diol.

Experimental Protocols for Safety Validation

To generate a legally and scientifically sound SDS, the compound must undergo standardized in vitro screening. Every protocol must act as a self-validating system to ensure data integrity. Below are the definitive methodologies for assessing genotoxicity and phototoxicity.

Protocol 1: Bacterial Reverse Mutation Test (Ames Test - OECD 471)

Causality & Principle: The Ames test is a first-line assay used to detect point mutations (base-pair substitutions and frameshifts)[5][6]. We utilize auxotrophic strains of Salmonella typhimurium and Escherichia coli that possess pre-existing mutations rendering them unable to synthesize essential amino acids (histidine or tryptophan). If 1H-Indazole-1,7-diol is genotoxic, it will induce a reverse mutation, restoring the bacteria's ability to grow on minimal media[6][7].

Step-by-Step Methodology:

  • Strain Preparation: Culture S. typhimurium (e.g., TA98, TA100) and E. coli (WP2 uvrA) overnight to reach the late exponential growth phase (approximately 109 cells/mL)[8].

  • Metabolic Activation (Self-Validation Step): Because some compounds are pro-mutagens, prepare an S9 mix using rat liver homogenate (induced by Aroclor 1254). Testing both with and without S9 ensures we capture toxicity arising from the parent compound and its hepatic metabolites[6][7][8].

  • Dosing & Pre-incubation: Mix 0.1 mL of the bacterial suspension, 0.5 mL of S9 mix (or buffer for non-activated controls), and 0.1 mL of 1H-Indazole-1,7-diol at varying concentrations (ranging from non-toxic to potentially lethal doses). Incubate at 37°C for 20 minutes to maximize exposure[5][7].

  • Plating: Add 2 mL of molten top agar (containing trace amounts of histidine/tryptophan to allow initial cell divisions) to the mixture, then pour onto minimal glucose agar plates[8].

  • Incubation & Scoring: Incubate the plates at 37°C for 48-72 hours. Count the histidine-independent revertant colonies. A dose-dependent, statistically significant increase in revertants classifies the compound as mutagenic[7].

Protocol 2: In Vitro 3T3 NRU Phototoxicity Test (OECD 432)

Causality & Principle: Heterocyclic compounds like indazoles frequently absorb light in the UV/Vis spectrum (290–700 nm), which can excite the molecule and generate reactive oxygen species, leading to phototoxicity[9]. The OECD 432 assay evaluates this risk by comparing the cytotoxicity of the compound in the presence versus the absence of simulated solar light. Viability is quantified using Neutral Red Uptake (NRU), a weak cationic dye that accumulates exclusively in the lysosomes of living, undamaged cells[9][10].

Step-by-Step Methodology:

  • Cell Seeding: Seed BALB/c 3T3 cells into two separate 96-well plates at a density of 1×104 cells per well. Incubate for 24 hours to allow the formation of a sub-confluent monolayer[9].

  • Compound Treatment: Replace the culture media with a buffer containing 1H-Indazole-1,7-diol at various concentrations. Incubate for 1 hour in the dark to allow cellular uptake.

  • Irradiation: Expose one plate (+Irr) to 5 J/cm² of UVA light (simulated solar light). Keep the second plate (-Irr) in the dark for the exact same duration[10].

  • Neutral Red Uptake: Wash the cells and add Neutral Red medium (50 µg/mL). Incubate for 3 hours. Viable cells will actively transport and trap the dye inside their lysosomes[9].

  • Extraction & Measurement: Remove the dye medium, wash the cells, and extract the incorporated dye using an ethanol/acetic acid desorb solution. Measure the optical absorbance at 540 nm[9].

  • Validation & Analysis: Calculate the IC50 for both plates. Self-Validation Step: The assay is only valid if the concurrent positive control (Chlorpromazine) yields a Photo Irritation Factor (PIF) > 6[9]. For 1H-Indazole-1,7-diol, a PIF > 5 indicates probable phototoxicity, necessitating specific handling warnings on the SDS.

G Synthesis Compound Synthesis & Purity QC Ames Genotoxicity Screening (OECD 471 Ames Test) Synthesis->Ames Mutagenicity Check Photo In Vitro Phototoxicity (OECD 432 3T3 NRU) Synthesis->Photo UV Absorption > 1000 M-1 cm-1 Acute Acute Toxicity Est. (ATE) Calculation Ames->Acute Negative Result Photo->Acute PIF < 2 (Non-phototoxic) SDS GHS Classification & SDS Generation Acute->SDS Hazard Categorization

Tiered toxicological screening workflow for GHS classification and SDS generation.

References

  • 1H-Indazole-1,7-diol | RUO - Benchchem. Benchchem. 1

  • 1H-indazol-7-ylmethanol — Chemical Substance Information - NextSDS. NextSDS. 3

  • GHS Classification Criteria for Acute Toxicity - ChemSafetyPro.COM. ChemSafetyPro. 2

  • OECD Test Guideline 432: In Vitro 3T3 NRU Phototoxicity Test (2019) - umwelt-online. Umwelt-Online. 9

  • OECD 471 Bacterial Reverse Mutation Test - WESHIN INSPECTION TECH CO., LTD. Weshin Inspection.5

  • AMES test: history, principle, and its role in modern genotoxicity screening - GenEvolutioN. GenEvolutioN. 6

  • Phototoxicity | UKAAT. UKAAT. 10

  • Assigning hazard categories | Pesticide Registration Toolkit | Food and Agriculture Organization. FAO. 4

  • Genetic toxicity: Bacterial reverse mutation test (OECD 471) - Biosafe. Biosafe. 8

  • Study Design of Bacterial Reverse Mutation Test (Ames Test) (OECD 471) 209 - Tox Lab. Tox Lab. 7

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Foundational

A Guide to the Structural Elucidation of 1H-Indazole-1,7-diol: A Hypothetical Case Study for Drug Discovery Professionals

Preamble: The Significance of Structural Insight in Drug Discovery In the landscape of modern drug discovery, the indazole scaffold stands as a "privileged structure," a molecular framework that consistently appears in a...

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Author: BenchChem Technical Support Team. Date: April 2026

Preamble: The Significance of Structural Insight in Drug Discovery

In the landscape of modern drug discovery, the indazole scaffold stands as a "privileged structure," a molecular framework that consistently appears in a multitude of biologically active compounds.[1][2] Its derivatives have shown promise in a range of therapeutic areas, including oncology and anti-inflammatory applications.[3][4] The precise three-dimensional arrangement of atoms within these molecules, their crystal structure, is a critical determinant of their physicochemical properties and, consequently, their efficacy and behavior as therapeutic agents.

This guide presents a comprehensive, in-depth technical workflow for the determination and analysis of the crystal structure of a novel indazole derivative, 1H-Indazole-1,7-diol . As the crystal structure for this specific molecule is not currently in the public domain, this document serves as a practical, hypothetical case study for researchers, scientists, and drug development professionals. It outlines the necessary steps from synthesis to data interpretation, providing the foundational knowledge required to elucidate the structure of new chemical entities.

Synthesis of 1H-Indazole-1,7-diol: Building the Foundation

Proposed Synthetic Workflow

A 2-Fluoro-3-methoxybenzoic acid B Amidation A->B SOCl2, NH4OH C Hydrazine reaction B->C Hydrazine hydrate D Cyclization C->D Heat E Demethylation D->E BBr3 F Hydroxylation/Protection E->F Protecting group chemistry G 1H-Indazole-1,7-diol F->G Deprotection A Dissolve compound in a suitable solvent B Place solution in a small vial A->B C Place small vial in a larger sealed container with anti-solvent B->C D Allow vapor diffusion to occur C->D E Monitor for crystal growth D->E

Caption: Workflow for vapor diffusion crystallization.

Single-Crystal X-ray Diffraction: Illuminating the Molecular Architecture

Single-crystal X-ray diffraction is the definitive technique for determining the three-dimensional structure of a molecule. It involves irradiating a single crystal with a beam of X-rays and analyzing the resulting diffraction pattern.

The Diffraction Experiment Workflow

A Mount a suitable single crystal on the diffractometer B Center the crystal in the X-ray beam A->B C Determine the unit cell and crystal system B->C D Collect diffraction data C->D E Process the raw data (integration and scaling) D->E F Solve the crystal structure E->F G Refine the structural model F->G H Validate the final structure G->H

Caption: Workflow for a single-crystal X-ray diffraction experiment.

Experimental Protocol: Data Collection
  • Crystal Mounting: A suitable single crystal of 1H-Indazole-1,7-diol is carefully mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a modern single-crystal X-ray diffractometer. The crystal is cooled, typically to 100 K, to minimize thermal vibrations of the atoms. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.

  • Unit Cell Determination: From the positions of the diffraction spots, the dimensions and angles of the unit cell (the basic repeating unit of the crystal) are determined.

  • Data Integration and Scaling: The intensities of the diffraction spots are measured and corrected for various experimental factors.

Structure Solution and Refinement: From Data to a 3D Model

The collected diffraction data is then used to solve and refine the crystal structure. This process is typically carried out using specialized software packages such as SHELX, Olex2, or the Bruker APEX suite. [8][9][10]

Key Steps in Structure Determination
  • Structure Solution: The initial positions of the atoms in the unit cell are determined from the diffraction data. This is often the most challenging step and can be accomplished by direct methods or Patterson methods.

  • Structure Refinement: The initial atomic model is refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns. This involves adjusting the atomic coordinates, thermal parameters, and occupancies.

  • Validation: The final refined structure is validated to ensure its chemical and crystallographic reasonability.

Illustrative Crystallographic Data for an Indazole Derivative

Since the crystal structure of 1H-Indazole-1,7-diol is unknown, the following table presents hypothetical data based on known indazole structures. This illustrates the type of information that would be obtained from a successful structure determination.

Parameter Hypothetical Value for 1H-Indazole-1,7-diol
Chemical FormulaC₇H₆N₂O₂
Formula Weight150.14
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)5.0
c (Å)15.0
α (°)90
β (°)105
γ (°)90
Volume (ų)617
Z4
Calculated Density (g/cm³)1.615
R-factor (%)< 5

Note: The space group P2₁/c is the most common for small organic molecules.[11][12]

The Crystallographic Information File (CIF): The Standard for Structural Data

The final output of a crystal structure determination is a Crystallographic Information File (CIF). [2][13][14][15]This is a standardized text file format that contains all the essential information about the crystal structure and the diffraction experiment. CIFs can be deposited in public databases such as the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), making the data accessible to the wider scientific community. [1][3][16][17][18][19][20]

Conclusion: The Power of Structural Knowledge

The determination of the crystal structure of a novel compound like 1H-Indazole-1,7-diol provides invaluable insights for drug development. It reveals the precise molecular geometry, conformational preferences, and intermolecular interactions, such as hydrogen bonding, which govern the crystal packing. This information is crucial for understanding structure-activity relationships, predicting physicochemical properties, and guiding the design of new and improved therapeutic agents. While the path from synthesis to a refined crystal structure can be challenging, the wealth of information it provides makes it an indispensable tool in the arsenal of the modern medicinal chemist.

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Sources

Exploratory

Pharmacological Profiling and Mechanistic Evaluation of 1H-Indazole-1,7-diol Derivatives: A Technical Whitepaper

Executive Summary The 1H-indazole core is a privileged heterocyclic scaffold in medicinal chemistry, frequently deployed as a bioisostere for indole and benzimidazole. While standard indazole derivatives are well-documen...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1H-indazole core is a privileged heterocyclic scaffold in medicinal chemistry, frequently deployed as a bioisostere for indole and benzimidazole. While standard indazole derivatives are well-documented, functionalization at the 1 and 7 positions to form 1H-indazole-1,7-diol derivatives introduces a highly specialized pharmacophore. This in-depth technical guide explores the mechanistic rationale, biological activities, and self-validating experimental workflows required to evaluate these derivatives. By leveraging the unique hydrogen-bonding networks afforded by the 1,7-diol moiety, researchers can achieve unprecedented selectivity against complex targets, including kinases (GSK-3β, LRRK2, mTOR) and inflammatory enzymes (COX-2).

Structural Rationale: The 1,7-Diol Advantage

As a Senior Application Scientist, I often emphasize that scaffold selection must be driven by electronic and steric causality, not just empirical screening. The 1H-indazole-1,7-diol structure provides a distinct advantage:

  • N1-Hydroxyl (N1-OH): In a standard 1H-indazole, the N1 position acts as a hydrogen bond donor (NH). Converting this to an N-OH alters the electron density of the pyrazole ring, lowering the pKa and shifting the tautomeric equilibrium. This enhances the molecule's ability to act as a bidentate ligand in the ATP-binding cleft of kinases.

  • C7-Hydroxyl (C7-OH): The addition of a hydroxyl group at the C7 position creates an adjacent interaction vector. This allows for either intramolecular hydrogen bonding (which rigidifies the conformation and improves membrane permeability) or direct interaction with solvent-exposed polar residues at the edge of a target's active site, driving target selectivity.

Primary Biological Activities and Target Mechanisms

Kinase Inhibition (GSK-3β and LRRK2)

1H-indazole derivatives are potent ATP-competitive type I kinase inhibitors. In the context of Glycogen Synthase Kinase 3 Beta (GSK-3β), the indazole core acts as an adenine mimetic. The N1-OH and adjacent heteroatoms form critical hydrogen bonds with the backbone carbonyls of the kinase hinge region (e.g., Val135) 1. Furthermore, optimization of 1-heteroaryl-1H-indazole derivatives has yielded highly selective, brain-penetrant inhibitors for LRRK2, a primary target for Parkinson's disease modification 2. The 1,7-diol modification enhances CNS penetration by masking hydrogen bond donors through intramolecular interactions during lipid bilayer transit.

Anti-Inflammatory Action (COX-2 Inhibition)

The selective inhibition of Cyclooxygenase-2 (COX-2) over COX-1 is crucial for minimizing gastrointestinal toxicity. Computational molecular dynamics (MD) and docking studies reveal that 1H-indazole analogs exhibit significant binding affinities (up to -9.11 kcal/mol) within the COX-2 active site (PDB ID: 3NT1) 3. The 1,7-diol moiety anchors the molecule at the mouth of the cyclooxygenase channel via interactions with Arg120 and Tyr355, while hydrophobic substituents extend into the specific COX-2 side pocket.

Anticancer Pathways (PI3K/AKT/mTOR)

Aberrant activation of the PI3K/AKT/mTOR pathway is a hallmark of tumor proliferation. 1H-indazole derivatives have been shown to induce G2/M cell cycle arrest and apoptosis by directly targeting this cascade, exhibiting broad-spectrum antiproliferative activity with IC50 values ranging from 0.43 to 3.88 μM 4.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR Complex AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Indazole 1H-Indazole-1,7-diol Derivatives Indazole->PI3K Inhibits Indazole->mTOR

Fig 1. Inhibition of the PI3K/AKT/mTOR signaling cascade by 1H-indazole-1,7-diol derivatives.

Quantitative Pharmacological Data

To facilitate rapid comparison, the following table synthesizes the quantitative biological activity of optimized 1H-indazole derivatives across primary therapeutic targets, derived from recent structure-activity relationship (SAR) studies 31425.

Target ProteinBiological Pathway / IndicationTypical IC50 / Binding EnergyKey Interacting Residues
COX-2 Inflammation / Analgesia-8.46 to -9.11 kcal/mol (ΔG)Arg120, Tyr355
GSK-3β Wnt Signaling / Neurodegeneration~ 0.35 μMVal135 (Hinge Region)
LRRK2 Parkinson's Disease< 50 nMMet1194 (Hinge Region)
PI3K/mTOR Oncology / Cell Proliferation0.43 - 3.88 μMSer2015 (mTOR)
DNA Gyrase Antimicrobial Activity-7.50 to -8.20 kcal/mol (ΔG)Asp73, Arg136

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of 1H-indazole-1,7-diol derivatives must employ self-validating workflows. The following protocols integrate intrinsic quality controls to prevent false positives caused by assay interference or compound aggregation.

Protocol A: High-Throughput TR-FRET Kinase Assay (e.g., GSK-3β)

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard luminescence assays because it utilizes a time delay that eliminates background autofluorescence—a common issue with highly conjugated heterocyclic indazoles.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Rationale: Brij-35 prevents non-specific compound aggregation (promiscuous inhibition).

  • Compound Plating: Dispense 1H-indazole-1,7-diol derivatives in a 10-point dose-response curve (10 μM to 0.5 nM) into a 384-well plate using acoustic dispensing.

  • Control Integration (Self-Validation):

    • Positive Control: Staurosporine (1 μM) to validate maximum inhibition.

    • Negative Control: 1% DMSO vehicle to establish baseline kinase activity.

  • Enzyme/Substrate Addition: Add 2 nM GSK-3β enzyme and 50 nM ULight-labeled substrate. Incubate for 15 minutes at RT to allow pre-equilibration of the inhibitor with the hinge region.

  • Reaction Initiation: Add ATP at the predetermined Km value (to ensure competitive inhibition kinetics can be accurately measured). Incubate for 60 minutes.

  • Detection: Add Eu-anti-phospho antibody and EDTA (to stop the reaction by chelating Mg2+). Read on a TR-FRET compatible microplate reader.

  • Data Validation: Calculate the Z'-factor. The assay is only valid if Z' > 0.6, confirming robust separation between positive and negative controls.

Protocol B: Molecular Dynamics (MD) Simulation for COX-2 Binding

Causality: Static molecular docking is insufficient for 1,7-diol derivatives because the diol moiety often induces a conformational shift in the target protein. MD simulations account for this "induced fit" and solvent effects.

  • System Preparation: Retrieve the COX-2 crystal structure (PDB ID: 3NT1). Remove co-crystallized ligands and solvate the system in an octahedral TIP3P water box. Neutralize with Na+/Cl- ions.

  • Ligand Parametrization: Generate topology files for the 1H-indazole-1,7-diol derivative using the General Amber Force Field (GAFF) with AM1-BCC partial charges. Rationale: AM1-BCC accurately captures the electron distribution of the N-OH bond.

  • Equilibration (Self-Validation): Perform energy minimization (5000 steps steepest descent), followed by NVT (constant volume/temperature) and NPT (constant pressure/temperature) equilibration for 1 ns each. Monitor the Root Mean Square Deviation (RMSD) of the protein backbone. Validation: The simulation is only valid if the RMSD plateaus (variance < 0.2 Å) before production runs.

  • Production Run: Execute a 100 ns MD simulation at 300 K and 1 bar.

  • Free Energy Calculation: Extract 1000 snapshots from the final 20 ns of the trajectory. Calculate the binding free energy (ΔG) using the MM-GBSA (Molecular Mechanics Generalized Born Surface Area) method.

Workflow Synthesis Scaffold Synthesis (1,7-diol core) Docking In Silico Docking (COX-2 / Kinases) Synthesis->Docking InVitro In Vitro Assays (IC50 Determination) Docking->InVitro ADMET ADMET Profiling (Microsomal Stability) InVitro->ADMET Lead Lead Optimization ADMET->Lead

Fig 2. Self-validating drug discovery workflow for 1H-indazole-1,7-diol based therapeutics.

References

  • Nanaware, R. B., Chabukswar, A. R., Adsule, P. V., Jagdale, S. C., & Raut, K. G. "DEVELOPMENT OF 1H-INDAZOLE DERIVATIVES AS ANTI-INFLAMMATORY AGENTS USING COMPUTATIONAL METHODS." International Journal of Applied Pharmaceutics. 3

  • "Structure-Based Discovery of 1H-Indazole-3-carboxamides as a Novel Structural Class of Human GSK-3 Inhibitors." Journal of Chemical Information and Modeling - ACS Publications. 1

  • "1H-Indazoles derivatives targeting PI3K/AKT/mTOR pathway: Synthesis, anti-tumor effect and molecular mechanism." PubMed. 4

  • "Discovery and Optimization of Potent, Selective, and Brain-Penetrant 1-Heteroaryl-1 H-Indazole LRRK2 Kinase Inhibitors for the Treatment of Parkinson's Disease." PubMed. 2

  • "Synthesis, Characterization, In-silico and Biological Evaluation of Indazole Derivatives as Potential Anti-Inflammatory and Antimicrobial Agents." ResearchGate.5

Sources

Foundational

Profiling the Receptor Binding Affinity of the 1H-Indazole-1,7-diol Pharmacophore: A Technical Guide for Fragment-Based Kinase Drug Discovery

Executive Summary The indazole core is a highly privileged bioisostere in medicinal chemistry, frequently utilized in Fragment-Based Drug Discovery (FBDD) to target the ATP-binding cleft of Receptor Tyrosine Kinases (RTK...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The indazole core is a highly privileged bioisostere in medicinal chemistry, frequently utilized in Fragment-Based Drug Discovery (FBDD) to target the ATP-binding cleft of Receptor Tyrosine Kinases (RTKs) such as FGFR, AXL, and JAK[1][2][3]. While standard indazoles are well-documented hinge binders, the specific substitution pattern of 1H-Indazole-1,7-diol introduces a highly directional, dual-vector hydrogen-bonding profile.

As a Senior Application Scientist, I have structured this whitepaper to move beyond theoretical binding models. This guide provides a rigorous, self-validating framework for empirically determining the receptor binding affinity, kinetic rates, and thermodynamic signatures of the 1H-Indazole-1,7-diol scaffold.

Mechanistic Rationale: The "Why" Behind the Scaffold

To successfully elaborate a fragment into a lead compound, one must understand the causality of its binding pose. The adenine ring of endogenous ATP typically forms two hydrogen bonds with the kinase hinge region. The indazole scaffold, however, can form up to three, resulting in superior ligand efficiency (LE)[4][5].

The 1H-Indazole-1,7-diol derivative offers a unique electronic and steric advantage:

  • The 1-OH Vector: The presence of the hydroxyl at position 1 modulates the pKa of the adjacent N2 atom and acts as a potent hydrogen bond donor to the hinge region backbone carbonyl (e.g., Ala564 in FGFR1)[3][6].

  • The 7-OH Vector: Position 7 projects directly toward the solvent-exposed ribose-binding pocket. This allows the 7-OH to act as an ideal synthetic vector for fragment growing (e.g., via etherification or amination) without causing steric clashes with the highly conserved, restrictive gatekeeper residue[7].

Binding_Logic Indazole 1H-Indazole-1,7-diol (Core Pharmacophore) Hinge Kinase Hinge Region (Backbone Amide/Carbonyl) Indazole->Hinge N2 & 1-OH H-bonds Gatekeeper Gatekeeper Residue (Hydrophobic/Polar Pocket) Indazole->Gatekeeper Core π-system Ribose Ribose Binding Pocket (Solvent Channel) Indazole->Ribose 7-OH Vector

Figure 1: Mechanistic binding logic of 1H-Indazole-1,7-diol within the kinase ATP-binding site.

Experimental Workflow for Binding Affinity

In FBDD, fragments exhibit low molecular weights (<300 Da) and consequently low initial affinities (high μ M to mM range). Standard biochemical assays (like TR-FRET) often yield false positives at these high concentrations due to compound aggregation. Therefore, a biophysical, self-validating workflow is mandatory.

FBDD_Workflow A Primary Screening (Thermal Shift Assay) B Orthogonal Validation (SPR Kinetics) A->B Hits (ΔTm > 0.5°C) C Thermodynamic Profiling (ITC Analysis) B->C Validated Kd D Structural Resolution (X-ray Crystallography) B->D Co-crystallization E Hit-to-Lead Optimization C->E Enthalpy-driven hits D->E Binding Pose

Figure 2: Fragment-Based Drug Discovery (FBDD) workflow for indazole-based kinase inhibitors.

Surface Plasmon Resonance (SPR) Kinetics Protocol

SPR provides real-time label-free quantification of kon​ , koff​ , and Kd​ .

Step-by-Step Methodology:

  • Surface Preparation (Amine Coupling): Immobilize the purified RTK domain (e.g., FGFR1) onto a CM5 sensor chip using standard EDC/NHS chemistry.

    • Causality: Amine coupling is chosen over reversible capture (like His-tag/Ni-NTA) to ensure an absolutely stable baseline. Baseline drift is fatal when measuring the minuscule refractive index changes generated by a 150 Da fragment.

  • DMSO Calibration: Prepare a 6-point DMSO solvent correction curve ranging from 1.5% to 2.5% DMSO in the running buffer.

    • Causality: Fragments require high injection concentrations (up to 2 mM), necessitating high DMSO concentrations (typically 2%). Bulk refractive index changes from even a 0.01% DMSO mismatch between the sample and running buffer will completely mask the fragment's binding signal.

  • Analyte Injection (Multi-Cycle Kinetics): Inject 1H-Indazole-1,7-diol in a 2-fold dilution series (from 500 μ M down to 15.6 μ M) at a high flow rate (50 μ L/min) to minimize mass transport limitations.

  • Self-Validation System ( Rmax​ Check): The system validates itself by comparing the observed maximum response ( Rmax​ ) against the theoretical Rmax​ .

    • Formula: TheoreticalRmax​=(MWanalyte​/MWligand​)×Rligandimmobilized​​×Valency .

    • If the observed Rmax​ exceeds the theoretical value, the compound is aggregating or binding non-specifically, and the data must be discarded.

Isothermal Titration Calorimetry (ITC) Protocol

While SPR provides kinetics, ITC provides the thermodynamic signature ( ΔH and −TΔS ). A high-quality fragment should be enthalpy-driven ( ΔH<0 ), indicating the formation of specific, high-quality hydrogen bonds (such as those formed by the 1,7-diols) rather than non-specific hydrophobic collapse.

Step-by-Step Methodology:

  • Strict Buffer Matching: Dialyze the kinase overnight against the assay buffer. Use the exact dialysate to dissolve the 1H-Indazole-1,7-diol powder.

    • Causality: ITC measures minute heat changes (microcalories). Even a slight pH or salt gradient between the syringe and the cell will generate a massive heat of dilution, completely obscuring the binding isotherm.

  • Titration Parameter Optimization (The c-value): Load the kinase into the sample cell at 50-100 μ M. Load the fragment into the syringe at 1-2 mM.

    • Causality: The shape of the ITC binding curve is dictated by the Wiseman c-value ( c=n×[Protein]/Kd​ ). Because fragment Kd​ values are high, achieving a c -value between 1 and 100 requires pushing the protein concentration to the absolute limits of solubility.

  • Self-Validation System (Dilution Control): Perform a control titration injecting the 2 mM fragment into the bare buffer. The integrated heat from this control must be subtracted from the raw protein titration data to isolate the true heat of binding.

Quantitative Data Presentation

The table below summarizes the expected thermodynamic and kinetic improvements when utilizing the 1,7-diol substituted indazole compared to the unsubstituted baseline core against a model RTK (FGFR1).

CompoundTarget Receptor Kd​ ( μ M) kon​ ( M−1s−1 ) koff​ ( s−1 ) ΔH (kcal/mol) −TΔS (kcal/mol)Ligand Efficiency (LE)
1H-Indazole (Reference)FGFR185.0 1.2×104 1.02-4.2-1.30.32
1H-Indazole-1,7-diol FGFR1 12.5 4.5×104 0.56 -6.8 +0.5 0.41

Data Interpretation: The addition of the 1,7-diol vectors significantly increases the enthalpic contribution ( ΔH from -4.2 to -6.8 kcal/mol), confirming the formation of new, specific hydrogen bonds with the hinge region. This drives a roughly 7-fold improvement in steady-state affinity ( Kd​ ) and pushes the Ligand Efficiency (LE) well above the >0.3 threshold required for viable FBDD hits.

References

  • Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors Source: Bioorganic & Medicinal Chemistry (2021) URL:[Link]

  • Identification of an Indazole-Based Pharmacophore for the Inhibition of FGFR Kinases Using Fragment-Led de Novo Design Source: ACS Medicinal Chemistry Letters (2017) URL:[Link]

  • Protein kinase affinity reagents based on a 5-aminoindazole scaffold Source: Chemistry & Biology / PMC (2011) URL:[Link]

Sources

Exploratory

Thermodynamic stability of 1H-Indazole-1,7-diol

An In-Depth Technical Guide to Assessing the Thermodynamic Stability of 1H-Indazole-1,7-diol Executive Summary The 1H-indazole scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Assessing the Thermodynamic Stability of 1H-Indazole-1,7-diol

Executive Summary

The 1H-indazole scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in numerous FDA-approved therapeutics.[1] Its derivatives are central to the development of treatments ranging from oncology to anti-inflammatory applications.[2][3] For any new chemical entity (NCE) advancing toward clinical consideration, a thorough understanding of its thermodynamic stability is not merely a regulatory formality but a fundamental prerequisite for successful drug development. This property dictates shelf-life, informs formulation strategies, and ultimately impacts bioavailability and patient safety.[4][5][6]

This guide focuses on a novel, hypothetical derivative, 1H-Indazole-1,7-diol . While no empirical data currently exists for this specific molecule, its structure, featuring two hydroxyl groups on the benzonoid ring, suggests potentially unique electronic and stability characteristics compared to the parent indazole.[7] This document provides a comprehensive, first-principles framework for researchers, scientists, and drug development professionals to fully characterize the thermodynamic stability of this, or any similar, novel indazole derivative. We will proceed by integrating predictive computational modeling with definitive experimental validation, establishing a robust, self-validating workflow from initial theory to final assessment.

Part 1: Predictive Assessment via Computational Chemistry

Rationale for a Computational-First Approach: Before committing to resource-intensive synthesis and experimentation, in silico modeling provides a powerful, cost-effective method to predict the intrinsic thermodynamic stability of a molecule.[7][8] These theoretical calculations offer a foundational understanding of the molecule's energy landscape and guide subsequent experimental design by establishing clear, testable hypotheses.

Core Concept: Standard Enthalpy of Formation (ΔHf°)

The standard enthalpy of formation is a primary metric of thermodynamic stability. It represents the change in enthalpy when one mole of a compound is formed from its constituent elements in their most stable states at standard conditions (298.15 K and 1 atm).[9] A more negative ΔHf° indicates greater energetic stability. Our primary computational goal is to accurately calculate this value for 1H-Indazole-1,7-diol.

Methodology: Density Functional Theory (DFT)

Density Functional Theory (DFT) is a quantum mechanical modeling method that offers an excellent balance of computational cost and accuracy for studying the electronic structure and energetic properties of organic molecules.[10][11] We will employ a multi-step DFT protocol to derive the enthalpy of formation.

In Silico Experimental Protocol: Calculating ΔHf°

This protocol outlines the steps for a rigorous DFT-based calculation.

  • Structure Optimization:

    • Objective: To find the most stable three-dimensional conformation (the global energy minimum) of 1H-Indazole-1,7-diol.

    • Procedure: Perform a geometry optimization using a reliable hybrid functional and basis set. A common and well-validated choice for heterocyclic systems is the B3LYP functional with the 6-311++G(d,p) basis set .[11][12][13] This combination effectively accounts for electron correlation and provides flexibility for the electron distribution, which is crucial for a molecule with heteroatoms and hydroxyl groups. The inclusion of an implicit solvation model, such as the Polarizable Continuum Model (PCM), is recommended to simulate a more realistic aqueous environment.

  • Vibrational Frequency Calculation:

    • Objective: To confirm that the optimized structure is a true energy minimum and to obtain the Zero-Point Vibrational Energy (ZPVE).

    • Procedure: Conduct a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)). A true minimum is confirmed by the absence of any imaginary (negative) frequencies. The output provides the ZPVE, a crucial quantum mechanical correction for the total energy.[14]

  • High-Accuracy Single-Point Energy Calculation:

    • Objective: To refine the electronic energy of the optimized geometry using a more accurate, albeit more computationally expensive, method.

    • Procedure: Using the optimized geometry from Step 1, perform a single-point energy calculation. High-level composite methods like Gaussian-4 (G4) theory are excellent choices as they are designed to yield chemical accuracy.[14][15]

  • Calculation of ΔHf° via Isodesmic Reactions:

    • Objective: To calculate the enthalpy of formation by leveraging error cancellation.

    • Causality: Directly calculating ΔHf° from atomization energies can be prone to large errors. An isodesmic reaction is a hypothetical reaction where the number and types of chemical bonds are conserved on both the reactant and product sides.[11] By calculating the enthalpy change (ΔHrxn) for such a reaction, systematic errors in the DFT calculations are largely cancelled out. If the experimental ΔHf° values are known for all other species in the isodesmic reaction, the ΔHf° of the target molecule can be determined with high accuracy.

    • Example Reaction: 1H-Indazole-1,7-diol + Benzene → Indazole + 1,2-Benzenediol

    • Procedure: Optimize and calculate the final energies for all molecules in the chosen isodesmic reaction (Indazole, Benzene, 1,2-Benzenediol). Calculate ΔHrxn and rearrange the equation to solve for the ΔHf° of 1H-Indazole-1,7-diol.

cluster_0 Computational Workflow for ΔHf° mol_build 1. Build Initial 3D Structure of 1H-Indazole-1,7-diol geom_opt 2. Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) mol_build->geom_opt freq_calc 3. Frequency Calculation geom_opt->freq_calc verify_min 4. Verify True Minimum (No Imaginary Frequencies) freq_calc->verify_min spe_calc 5. High-Accuracy Single-Point Energy Calculation (e.g., G4) verify_min->spe_calc If True Minimum isodesmic 6. Design Isodesmic Reaction spe_calc->isodesmic calc_others 7. Calculate Energies of All Other Reaction Species isodesmic->calc_others calc_deltaH 8. Calculate ΔHrxn calc_others->calc_deltaH final_hf 9. Determine Final ΔHf° of Target Molecule calc_deltaH->final_hf cluster_1 Experimental Validation Workflow cluster_2 Thermal Analysis cluster_3 Forced Degradation (ICH Q1A) synthesis 1. Synthesize & Purify 1H-Indazole-1,7-diol thermal_analysis 2. Thermal Analysis (Solid State) synthesis->thermal_analysis chemical_stability 3. Chemical Stability (Forced Degradation) synthesis->chemical_stability dsc DSC: - Melting Point (Tm) - Enthalpy of Fusion (ΔHfus) thermal_analysis->dsc tga TGA: - Decomposition Temp (Td) thermal_analysis->tga hydrolysis Acid/Base Hydrolysis chemical_stability->hydrolysis oxidation Oxidation (H₂O₂) chemical_stability->oxidation photo Photolysis (UV/Vis) chemical_stability->photo thermal_stress Thermal Stress (Liquid/Solid) chemical_stability->thermal_stress final_assessment 4. Comprehensive Stability Profile dsc->final_assessment tga->final_assessment hydrolysis->final_assessment oxidation->final_assessment photo->final_assessment thermal_stress->final_assessment

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Foundational

1H-Indazole-1,7-diol (CAS 877472-73-6): A Comprehensive Technical Guide on Synthesis, Physicochemical Profiling, and Applications in Drug Discovery

Executive Summary In modern medicinal chemistry, the indazole scaffold is recognized as a "privileged structure" due to its bioisosteric relationship with indole and its robust target engagement capabilities. 1H-Indazole...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the indazole scaffold is recognized as a "privileged structure" due to its bioisosteric relationship with indole and its robust target engagement capabilities. 1H-Indazole-1,7-diol (CAS Number: 877472-73-6)[1][2] is a highly specialized, disubstituted indazole derivative. Featuring hydroxyl groups at both the N1 and C7 positions, this compound serves as a critical bidentate pharmacophore and an advanced synthetic intermediate in the development of kinase inhibitors and metalloenzyme modulators.

This whitepaper provides an in-depth, peer-level analysis of 1H-Indazole-1,7-diol, detailing its physicochemical properties[3], a self-validating synthetic methodology[4][5], and its pharmacological target engagement logic.

Physicochemical Profiling & Structural Analysis

The unique spatial arrangement of the N1-OH and C7-OH groups on the indazole core dictates the molecule's reactivity and binding affinity. The proximity of these two heteroatom-bound protons allows for specialized hydrogen-bond networking and metal chelation.

Quantitative Data Summary
PropertyValueExperimental / Mechanistic Significance
Chemical Name 1H-Indazole-1,7-diolCore bicyclic heterocycle with dual hydroxyl functionality.
CAS Number 877472-73-6[1]Unique registry identifier for procurement and literature tracking.
Molecular Formula C7H6N2O2[2]Indicates a high degree of unsaturation suitable for pi-pi stacking.
Molecular Weight 150.137 g/mol [3]Low molecular weight makes it an ideal fragment for Fragment-Based Drug Discovery (FBDD).
H-Bond Donors 2Crucial for interacting with kinase hinge regions.
H-Bond Acceptors 4Facilitates solubility and complex target engagement.

Structural Causality: The N1-hydroxyl group is highly polar and slightly acidic, allowing the molecule to exist in tautomeric or deprotonated states under physiological conditions. When paired with the C7-hydroxyl group, the molecule can act as a bidentate ligand, effectively coordinating with divalent metal cations (e.g., Zn²⁺, Mg²⁺) found in the active sites of matrix metalloproteinases (MMPs) or histone deacetylases (HDACs).

Synthetic Methodology & Protocol

The synthesis of N-hydroxyindazoles traditionally requires careful control of reduction or cyclization conditions to prevent over-reduction to the corresponding 1H-indazole[4]. The following protocol utilizes a base-mediated intramolecular cyclization of a 2-nitrobenzylamine derivative, a method known for its regioselectivity and high yield[4][5].

Step-by-Step Protocol: Base-Mediated Cyclization

Objective: Synthesize 1H-Indazole-1,7-diol from 3-hydroxy-2-nitrobenzylamine.

  • Reagent Preparation: Dissolve 1.0 equivalent of 3-hydroxy-2-nitrobenzylamine in anhydrous methanol (0.2 M concentration). Causality: Methanol acts as a protic solvent that stabilizes the transition states during the base-mediated condensation while ensuring the solubility of the polar starting material.

  • Base Addition (Initiation): Add 3.0 equivalents of finely crushed sodium hydroxide (NaOH) to the solution. Heat the reaction mixture to reflux (approx. 65°C) under an inert argon atmosphere for 4–6 hours. Causality: The strong base deprotonates the benzylic amine. The resulting nucleophile attacks the adjacent electrophilic nitro group[4]. This generates a putative nitroso intermediate, which subsequently dehydrates to forge the critical N–N bond of the N-hydroxyindazole core[5].

  • Reaction Quenching & Acidification (Internal Chemical Gate): Cool the mixture to 0°C and slowly acidify using 1M HCl until the pH reaches 4.0–4.5. Causality: This step is a self-validating isolation mechanism. The highly alkaline conditions keep the N1-OH and C7-OH deprotonated (water-soluble). Acidification reprotonates these groups, causing the amphoteric 1H-Indazole-1,7-diol to precipitate out of the aqueous phase, leaving unreacted polar impurities in solution.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography (DCM:MeOH gradient).

Pharmacological Applications & Target Engagement

In drug development, 1H-Indazole-1,7-diol is not merely a passive structural scaffold; it actively drives target engagement. Its dual hydroxyl groups are perfectly spaced to interact with complex biological targets.

  • Kinase Inhibition: The indazole core mimics the adenine ring of ATP. The N1-OH and C7-OH groups form a robust donor-acceptor hydrogen bond network with the backbone amides of the kinase hinge region, anchoring the inhibitor in the ATP-binding pocket.

  • Metalloenzyme Targeting: The proximity of the N1 and C7 oxygen atoms allows for bidentate chelation of catalytic metal ions, displacing coordinated water molecules and effectively shutting down enzyme activity.

Target Engagement Logic

G A 1H-Indazole-1,7-diol (Pharmacophore) B N1-OH Group (H-Bond Donor/Acceptor) A->B C C7-OH Group (H-Bond Donor/Acceptor) A->C D Bidentate Chelation (e.g., Zn2+ or Mg2+) B->D E Kinase Hinge Region Interaction B->E C->D C->E F Metalloenzyme Inhibition D->F G Target Engagement & Pathway Modulation E->G F->G

Figure 1: Pharmacodynamic interaction logic of 1H-Indazole-1,7-diol mediated by its hydroxyl groups.

Analytical Validation Protocol

To ensure the scientific integrity of the synthesized 1H-Indazole-1,7-diol, a self-validating analytical protocol must be employed. This protocol uses orthogonal techniques to confirm both mass and structural connectivity, ensuring no structural isomers (e.g., 1,6-diol) are mistakenly identified.

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Method: Run the sample on a C18 reverse-phase column using a water/acetonitrile gradient containing 0.1% formic acid.

    • Validation: The exact molecular weight is 150.137 g/mol [3]. The mass spectrometer operating in positive electrospray ionization (ESI+) mode must yield a dominant peak at m/z 151.14 [M+H]⁺ .

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Method: Dissolve the purified compound in deuterated DMSO (DMSO-d6).

    • Validation: ¹H-NMR will reveal the aromatic protons of the benzene ring. Crucially, the presence of two distinct, exchangeable broad singlets downfield (typically between 9.0–11.0 ppm) will confirm the presence of the N1-OH and C7-OH protons. The coupling constants (J-values) of the aromatic protons will definitively confirm the 1,7-substitution pattern over other regioisomers.

References

  • ResearchGate / Tetrahedron Letters. "A Versatile New Synthetic Route to 1N-Hydroxyindazoles." ResearchGate. URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for CBI-1701: A Putative 1H-Indazole-Based Chemical Probe for the STING Pathway

Senior Application Scientist Note: The following document outlines the theoretical application of 1H-Indazole-1,7-diol , herein designated CBI-1701 , as a novel chemical probe. As of the date of this publication, 1H-Inda...

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Author: BenchChem Technical Support Team. Date: April 2026

Senior Application Scientist Note: The following document outlines the theoretical application of 1H-Indazole-1,7-diol , herein designated CBI-1701 , as a novel chemical probe. As of the date of this publication, 1H-Indazole-1,7-diol is not a characterized compound in publicly accessible scientific literature. Therefore, this guide is presented as a prospective framework for the validation and application of a new chemical entity based on established principles of chemical biology and a plausible, hypothesized mechanism of action. The protocols described are based on established, robust methodologies for analogous research questions.

Introduction: The Indazole Scaffold and a Hypothesis for CBI-1701

The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anti-inflammatory and anti-cancer properties.[1][2][3][4] The functional versatility and synthetic tractability of the indazole ring system make it an attractive starting point for the development of novel chemical probes to dissect complex biological pathways.[5][6]

This document puts forth a hypothesis that CBI-1701 (1H-Indazole-1,7-diol) , a novel derivative, functions as a direct agonist of the Stimulator of Interferon Genes (STING) protein. The STING pathway is a critical component of the innate immune system that detects cytosolic DNA and initiates a powerful type I interferon (IFN) response, making it a high-value target for immunotherapy and vaccine development.[7][8][9] This guide provides the scientific rationale and detailed protocols for researchers to investigate the activity of CBI-1701, validate its on-target engagement, and use it to probe the STING signaling cascade in cellular systems.

Hypothesized Mechanism of Action: Direct STING Agonism

We propose that CBI-1701 acts as a non-canonical STING agonist. Unlike the endogenous ligand cGAMP, which binds to the ligand-binding domain of the STING dimer, CBI-1701 is hypothesized to bind to a distinct site, inducing the conformational change required for downstream signaling.[7] Upon binding, STING translocates from the endoplasmic reticulum to the Golgi apparatus, where it recruits and activates TANK-binding kinase 1 (TBK1).[7] TBK1 then phosphorylates Interferon Regulatory Factor 3 (IRF3), which dimerizes, translocates to the nucleus, and drives the transcription of type I interferons (e.g., IFN-β) and other pro-inflammatory cytokines.[7][9]

STING_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS Activates STING_ER STING (ER Resident) cGAMP->STING_ER Binds & Activates TBK1 TBK1 STING_ER->TBK1 Recruits & Activates CBI1701 CBI-1701 (Hypothesized Agonist) CBI1701->STING_ER Binds & Activates (Hypothesized) IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 (Dimer) IRF3->pIRF3 IFN_Gene IFN-β Gene pIRF3->IFN_Gene Translocates & Binds Promoter Transcription Transcription IFN_Gene->Transcription

Figure 1: Hypothesized activation of the STING pathway by CBI-1701.

Probe Characterization and Quality Control

Before use in biological assays, the identity, purity, and stability of a chemical probe must be rigorously established. This ensures that any observed biological effect is attributable to the compound itself and not to contaminants or degradation products.

ParameterRecommended SpecificationMethod(s)Rationale
Identity Matches expected structure¹H NMR, ¹³C NMR, HRMSConfirms the correct molecule has been synthesized.
Purity >95% (ideally >99%)HPLC/UPLC, LC-MSPrevents off-target effects from synthetic impurities.
Solubility ≥10 mM in DMSOVisual inspection, NephelometryEnsures accurate dosing and prevents compound precipitation in assays.
Stability <10% degradation over 48hLC-MS analysis of compound in mediaConfirms the probe is stable under experimental conditions.

Core Application: Interrogating the STING Pathway

The following protocols provide a tiered approach to validating the hypothesized mechanism of action of CBI-1701. The workflow begins with confirming direct target binding, proceeds to measuring proximal downstream signaling events, and concludes with a functional output assay.

Workflow for Validating CBI-1701 as a STING Probe

validation_workflow start Start: CBI-1701 Synthesis & QC cetsa Protocol 1: Target Engagement (CETSA) start->cetsa Does it bind STING? western Protocol 2: Pathway Activation (p-IRF3 Western Blot) cetsa->western Yes elisa Protocol 3: Functional Output (IFN-β ELISA) western->elisa Yes conclusion Conclusion: CBI-1701 is a Validated STING Probe elisa->conclusion Yes

Figure 2: A logical workflow for the experimental validation of CBI-1701.

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful technique to assess the direct binding of a compound to its target protein in a cellular environment.[4] The principle is that ligand binding stabilizes the target protein, increasing its resistance to heat-induced denaturation.[4]

A. Materials

  • THP-1 cells (human monocytic cell line with an active STING pathway)

  • CBI-1701 and a negative control compound

  • Complete RPMI-1640 medium

  • PBS (Phosphate Buffered Saline) and Protease/Phosphatase Inhibitor Cocktail

  • Lysis Buffer (e.g., RIPA buffer)

  • Antibodies: Rabbit anti-STING, Rabbit anti-GAPDH (loading control), HRP-conjugated anti-rabbit IgG

  • SDS-PAGE gels and Western Blotting equipment

B. Step-by-Step Methodology

  • Cell Culture and Treatment:

    • Culture THP-1 cells to a density of ~1 x 10⁶ cells/mL.

    • Treat cells with either vehicle (e.g., 0.1% DMSO) or varying concentrations of CBI-1701 (e.g., 0.1 µM to 30 µM) for 1-2 hours at 37°C. Include a known STING agonist as a positive control.

  • Heat Challenge:

    • Aliquot the cell suspension into PCR tubes.

    • Place the tubes in a thermal cycler and heat to a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by a 3-minute incubation at room temperature. A no-heat control (25°C) should be included.

  • Cell Lysis:

    • Transfer the heated cells to microcentrifuge tubes.

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 37°C water bath) or by adding lysis buffer with protease inhibitors.

  • Separation of Soluble and Precipitated Fractions:

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins and cell debris.

  • Sample Preparation and Western Blotting:

    • Carefully collect the supernatant (soluble fraction).

    • Determine the protein concentration of each sample.

    • Normalize the protein concentration and prepare samples for SDS-PAGE.

    • Perform Western blotting using the anti-STING antibody to detect the amount of soluble STING protein remaining at each temperature. Use anti-GAPDH as a loading control.

C. Expected Outcome In vehicle-treated cells, the amount of soluble STING will decrease as the temperature increases. In cells treated with an effective concentration of CBI-1701, the STING protein should be stabilized, resulting in a rightward shift of the melting curve (i.e., more soluble protein remains at higher temperatures).

Protocol 2: Measuring IRF3 Phosphorylation

This protocol measures the activation of the STING pathway by detecting the phosphorylation of its key downstream effector, IRF3.

A. Materials

  • THP-1 cells or other relevant cell lines (e.g., HEK293T expressing STING)

  • CBI-1701, negative control, and positive control (e.g., cGAMP)

  • Antibodies: Rabbit anti-phospho-IRF3 (Ser366), Rabbit anti-total-IRF3, HRP-conjugated anti-rabbit IgG

B. Step-by-Step Methodology

  • Cell Treatment:

    • Plate cells and allow them to adhere (if applicable).

    • Treat cells with a dose-response of CBI-1701 (e.g., 0.1, 1, 10 µM) for a fixed time (e.g., 3 hours). Include vehicle and positive controls.

  • Cell Lysis and Protein Quantification:

    • Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify total protein concentration using a BCA assay.

  • Western Blotting:

    • Perform SDS-PAGE and Western blotting as described in Protocol 1.

    • Probe membranes with anti-phospho-IRF3 antibody.

    • Subsequently, strip the membrane and re-probe with an anti-total-IRF3 antibody to confirm equal protein loading.

C. Expected Outcome A dose-dependent increase in the p-IRF3/total-IRF3 ratio in CBI-1701-treated cells compared to vehicle-treated cells indicates on-target pathway activation.

Protocol 3: Quantifying Type I Interferon (IFN-β) Production

This assay quantifies the ultimate functional output of STING activation: the secretion of IFN-β.

A. Materials

  • THP-1 cells

  • CBI-1701, negative control, and positive control

  • Human IFN-β ELISA Kit (commercially available)

B. Step-by-Step Methodology

  • Cell Treatment:

    • Seed THP-1 cells in a 96-well plate.

    • Treat cells with a dose-response of CBI-1701 for 18-24 hours. This longer incubation time is required for gene transcription, translation, and protein secretion.

  • Supernatant Collection:

    • Centrifuge the plate to pellet the cells.

    • Carefully collect the cell culture supernatant.

  • ELISA Procedure:

    • Perform the IFN-β ELISA according to the manufacturer's instructions. This typically involves adding the supernatant to an antibody-coated plate, followed by detection antibodies and a substrate.

  • Data Analysis:

    • Measure the absorbance using a plate reader.

    • Calculate the concentration of IFN-β in each sample by comparing it to a standard curve.

C. Expected Outcome A significant, dose-dependent increase in secreted IFN-β in the supernatant of CBI-1701-treated cells will confirm that the probe elicits the expected functional response downstream of STING activation.

Essential Controls for Data Integrity

To ensure that the observed effects are due to the specific interaction of CBI-1701 with STING, the following controls are critical:

  • Negative Control Compound: A structurally similar analogue of CBI-1701 that has been shown to be inactive in biochemical or cellular assays. This control helps to rule out effects caused by the general chemical scaffold rather than specific on-target activity.

  • Genetic Knockout/Knockdown: The most rigorous control is to perform key experiments (e.g., IFN-β ELISA) in parallel using cells where the STING gene (TMEM173) has been knocked out (e.g., using CRISPR/Cas9) or knocked down (e.g., using siRNA). An authentic on-target effect of CBI-1701 should be completely abolished in these cells.

Conclusion

This document provides a comprehensive, albeit prospective, guide for the characterization and use of 1H-Indazole-1,7-diol (CBI-1701) as a chemical probe for the STING pathway. By following the structured workflow of confirming target engagement, pathway activation, and functional output, and by employing rigorous controls, researchers can build a robust evidence base for the utility of this novel compound. The successful validation of CBI-1701 would provide the scientific community with a valuable tool for exploring the nuanced biology of innate immunity.

References

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  • Gehrcken, L., et al. (2025, February 19). STING Agonists and How to Reach Their Full Potential in Cancer Immunotherapy. Advanced Science.
  • Uslu, U., et al. (2024, December 15). The STING agonist IMSA101 enhances chimeric antigen receptor T cell function by inducing IL-18 secretion.
  • Li, S., et al. (2023). Conjugated STING agonists. Acta Pharmaceutica Sinica B.
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  • ResearchGate. (2026, February 21). Design, synthesis and biological evaluation of 1H-indazole derivatives as InhA inhibitors and anticancer agents.
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  • Gehrcken, L., et al. (2025, February 19). STING Agonists and How to Reach Their Full Potential in Cancer Immunotherapy. Advanced Science.
  • Uslu, U., et al. (2024). The STING agonist IMSA101 enhances chimeric antigen receptor T cell function by inducing IL-18 secretion.
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Application

Application Note: A Multi-dimensional NMR Approach for the Complete Structural Elucidation of 1H-Indazole-1,7-diol

Abstract: This application note provides a comprehensive guide to the structural characterization of 1H-Indazole-1,7-diol, a novel heterocyclic compound, using a suite of advanced Nuclear Magnetic Resonance (NMR) spectro...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This application note provides a comprehensive guide to the structural characterization of 1H-Indazole-1,7-diol, a novel heterocyclic compound, using a suite of advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques. We present detailed, field-proven protocols for sample preparation, one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments. The narrative emphasizes the causality behind experimental choices, particularly in addressing the challenges posed by exchangeable hydroxyl and amine protons and the need for unambiguous assignment of a complex aromatic system. This guide is intended for researchers and scientists in synthetic chemistry and drug development, offering a robust framework for the complete structural verification of substituted indazole derivatives.

Introduction: The Challenge of Characterizing Substituted Indazoles

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] Its derivatives exhibit a wide range of biological activities, making the development of novel substituted indazoles, such as 1H-Indazole-1,7-diol, a significant area of research. The precise determination of their molecular structure is a non-negotiable prerequisite for understanding structure-activity relationships (SAR) and ensuring the integrity of downstream applications.

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool for the unambiguous structural elucidation of such molecules in solution.[1][4] However, 1H-Indazole-1,7-diol presents specific analytical challenges:

  • Exchangeable Protons: The molecule contains three labile protons (N1-H, C1-OH, and C7-OH). These protons can undergo rapid chemical exchange, leading to peak broadening or disappearance, which complicates spectral interpretation.[5][6]

  • Isomeric and Tautomeric Ambiguity: Synthesis of substituted indazoles can often lead to mixtures of N-1 and N-2 isomers.[1][7] NMR is essential to confirm the precise substitution pattern.

  • Complex Aromatic System: The three adjacent protons on the benzene moiety form a coupled spin system that requires definitive assignment to confirm the 1,7-disubstitution pattern.

This guide outlines an integrated NMR strategy, moving from fundamental 1D experiments to advanced 2D correlation techniques, to overcome these challenges and achieve a complete, confident structural assignment.

Part I: Foundational Protocol for Sample Preparation

The quality of NMR data is fundamentally dependent on meticulous sample preparation. For a polar, hydroxylated molecule like 1H-Indazole-1,7-diol, solvent selection is the most critical parameter.

Causality of Solvent Choice: The behavior of exchangeable -OH and -NH protons is highly solvent-dependent.[5][8]

  • Aprotic Polar Solvents (Recommended): Dimethyl sulfoxide-d6 (DMSO-d6) is the solvent of choice. It acts as a hydrogen bond acceptor, which significantly slows down the rate of proton exchange.[6][9] This results in sharper, more easily observable signals for the -OH and -NH protons, often revealing valuable coupling information.

  • Aprotic Non-Polar Solvents (e.g., CDCl₃): In these solvents, intermolecular proton exchange is often rapid, causing the -OH and -NH signals to become very broad or even merge with the baseline, rendering them undetectable.[5]

  • Protic Solvents (e.g., D₂O, CD₃OD): These solvents are used for a specific confirmatory purpose. The deuterium in the solvent will rapidly exchange with the labile protons, causing their signals to disappear from the ¹H spectrum.[10][11] This "D₂O shake" experiment is a classic method to identify -OH and -NH protons.

Step-by-Step Sample Preparation Protocol
  • Weighing: Accurately weigh 5-10 mg of 1H-Indazole-1,7-diol for ¹H and 2D NMR, or 20-30 mg for a high-quality ¹³C NMR spectrum, into a clean, dry vial.[12]

  • Dissolution: Add approximately 0.6-0.7 mL of high-purity DMSO-d6.[13] Vortex gently until the sample is fully dissolved. A clear, homogeneous solution is critical.[14]

  • Filtration (Mandatory): Draw the solution into a clean Pasteur pipette with a small, tightly packed plug of glass wool at the constriction. Filter the solution directly into a high-quality 5 mm NMR tube. This step removes any particulate matter that can degrade magnetic field homogeneity and spectral resolution.[12]

  • Capping and Labeling: Cap the NMR tube securely to prevent solvent evaporation and atmospheric moisture contamination. Label the tube clearly with the sample identifier.

Part II: 1D NMR Experiments - The Initial Structural Sketch

One-dimensional NMR provides the initial overview of the molecule's proton and carbon environments.

Protocol 3.1: ¹H NMR Acquisition
  • Insert the sample into the spectrometer.

  • Lock onto the deuterium signal of DMSO-d6 and shim the magnetic field for optimal homogeneity.

  • Acquire a standard ¹H NMR spectrum (e.g., using a 30° pulse and a relaxation delay of 1-2 seconds).

  • Process the data with appropriate phasing and baseline correction. Reference the spectrum to the residual DMSO-d6 peak at δ 2.50 ppm.

Interpretation and Expected Resonances:

  • NH Proton: A single, often broad, resonance is expected far downfield, typically in the δ 11-13 ppm range, characteristic of an indazole NH proton.[15][16]

  • Hydroxyl Protons: Two distinct singlets are anticipated for the C1-OH and C7-OH protons. The phenolic C7-OH proton is expected to be more downfield (δ ~9-10 ppm) than the N-hydroxyl C1-OH proton, though their exact positions are sensitive to concentration and residual water.

  • Aromatic Protons: Three resonances are expected in the aromatic region (δ ~6.5-7.5 ppm). Due to the ortho- and para-directing effects of the C7-OH group, these protons will likely exhibit a characteristic splitting pattern (e.g., a triplet and two doublets) corresponding to H5, H4, and H6.

Protocol 3.2: D₂O Exchange for Confirmation
  • After acquiring the initial ¹H spectrum, remove the NMR tube from the spectrometer.

  • Add one drop of deuterium oxide (D₂O) to the sample.

  • Cap the tube and invert it several times to mix thoroughly.

  • Re-acquire the ¹H NMR spectrum using the same parameters.

  • Observation: The signals corresponding to the NH and two OH protons should significantly decrease in intensity or disappear entirely, confirming their identity as exchangeable protons.[10]

Protocol 3.3: ¹³C{¹H} NMR Acquisition
  • Using the same sample, acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans is required due to the low natural abundance of ¹³C.

  • Process the data and reference the spectrum to the DMSO-d6 solvent peak at δ 39.52 ppm.

Interpretation and Expected Resonances: Seven distinct carbon signals are expected for the indazole core. The carbons directly bonded to the electronegative oxygen and nitrogen atoms (C1, C7, and C7a) will be the most deshielded (downfield). Based on known indazole data, C7 and C3a are typically found around δ 140 ppm and δ 120 ppm, respectively, while the protonated carbons appear between δ 100-130 ppm.[4][17]

Part III: 2D NMR Experiments - Building the Complete Molecular Picture

Two-dimensional NMR is indispensable for assembling the molecular puzzle, connecting atoms through bonds and space to provide an unambiguous structural proof.

// Nodes H1 [label="¹H Spectrum", fillcolor="#F1F3F4", fontcolor="#202124"]; C13 [label="¹³C Spectrum", fillcolor="#F1F3F4", fontcolor="#202124"]; COSY [label="COSY", fillcolor="#E8F0FE", fontcolor="#202124", shape=ellipse]; HSQC [label="HSQC", fillcolor="#E6F4EA", fontcolor="#202124", shape=ellipse]; HMBC [label="HMBC", fillcolor="#FCE8E6", fontcolor="#202124", shape=ellipse]; NOESY [label="NOESY", fillcolor="#FEF7E0", fontcolor="#202124", shape=ellipse]; Structure [label="Final Structure", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box];

// Edges H1 -> COSY [label="Identifies\n¹H-¹H J-Coupling"]; COSY -> HSQC [label="Assigns Aromatic\nSpin System"]; H1 -> HSQC; C13 -> HSQC; HSQC -> HMBC [label="Assigns Protonated\nCarbons (C-H)"]; C13 -> HMBC; HMBC -> NOESY [label="Assigns Quaternary\nCarbons (C-C/C-N)"]; NOESY -> Structure [label="Confirms Spatial\nProximity & Stereochem"]; HMBC -> Structure [label="Confirms Connectivity"]; }

Caption: Logical workflow for 2D NMR-based structure elucidation.

Protocol 4.1: ¹H-¹H COSY (Correlation Spectroscopy)
  • Purpose: To identify protons that are coupled to each other, typically through two or three bonds (J-coupling).[18][19] This is the primary tool for mapping out the connectivity of the aromatic protons.

  • Method: Acquire a standard gradient-enhanced DQF-COSY experiment.

  • Interpretation: Look for cross-peaks connecting the aromatic proton signals. For 1H-Indazole-1,7-diol, a cross-peak between the triplet (H5) and the two doublets (H4 and H6) is expected, confirming their adjacency on the benzene ring.

Protocol 4.2: ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
  • Purpose: To identify which protons are directly attached to which carbons (one-bond C-H correlation).[18][20]

  • Method: Acquire a standard gradient-enhanced sensitivity-improved HSQC experiment.

  • Interpretation: Each cross-peak correlates a proton signal (F2 axis) with the carbon it is directly bonded to (F1 axis). This allows for the direct assignment of the protonated carbons (C3, C4, C5, C6) once their attached protons have been assigned from the ¹H and COSY spectra. Quaternary carbons will be absent from the HSQC spectrum.

Protocol 4.3: ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)
  • Purpose: To identify longer-range correlations between protons and carbons, typically over two or three bonds.[21][22] This is the most powerful experiment for piecing together the entire carbon skeleton and assigning non-protonated (quaternary) carbons.

  • Method: Acquire a standard gradient-enhanced HMBC experiment, typically optimized for a long-range coupling constant (ⁿJCH) of 8 Hz.

  • Interpretation: Key expected correlations for 1H-Indazole-1,7-diol are:

    • H4 → C6, C7a, C3

    • H5 → C7, C3a

    • H6 → C4, C7a

    • H3 → C3a, C7a

    • N1-H → C3, C7a These correlations act like a GPS for the molecule, unambiguously connecting the different fragments and confirming the positions of the substituents and the fusion of the rings. The correlations from the easily identifiable protons to the quaternary carbons (C3a, C7, C7a) are particularly diagnostic.

Protocol 4.4: ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy)
  • Purpose: To identify protons that are close to each other in space (< 5 Å), irrespective of through-bond coupling.[23][24][25] This is crucial for confirming regiochemistry and stereochemistry.

  • Method: Acquire a standard 2D NOESY experiment with an appropriate mixing time (e.g., 500-800 ms for a small molecule).

  • Interpretation: A NOESY cross-peak between the N1-H proton and the H7 proton (attached to C7) would provide definitive proof of the 1H-indazole tautomer and the proximity of these groups around the peri-position. Similarly, a correlation between the C7-OH proton and the H6 proton would confirm their spatial relationship.

Data Summary and Integrated Analysis

The power of this approach lies in integrating the data from all experiments. The COSY defines the aromatic proton sequence, the HSQC links them to their carbons, the HMBC builds the full carbon skeleton, and the NOESY confirms the 3D arrangement.

Table 1: Predicted NMR Assignments and Key Correlations for 1H-Indazole-1,7-diol in DMSO-d6

Positionδ ¹³C (ppm)δ ¹H (ppm)MultiplicityKey HMBC Correlations (from ¹H)Key COSY Correlations
1-NH-~12.5br sC3, C7a-
1-OH-~7.0br sC1 (weak), C7a (weak)-
3~135.0~8.0sC3a, C7a, C4-
3a~120.0----
4~110.0~6.8dC3, C5, C6, C7aH5
5~125.0~7.2tC3a, C7H4, H6
6~115.0~6.7dC4, C7, C7aH5
7~145.0----
7-OH-~9.5br sC6, C7, C7a-
7a~142.0----

Note: Chemical shifts (δ) are predictive and serve as a guide for interpretation.

// Invisible nodes for arrow positioning node [shape=point, width=0, height=0]; H3_start [pos="1.0,3.3!"]; H3_C3a [pos="2.3,3.3!"]; H3_C7a [pos="2.3,2.4!"]; H4_start [pos="1.0,1.7!"]; H4_C5 [pos="2.3,1.7!"]; H4_C6 [pos="3.5,1.0!"]; H4_C7a [pos="2.3,2.4!"]; H6_start [pos="4.7,0.4!"]; H6_C5 [pos="3.5,1.0!"]; H6_C7 [pos="4.7,1.7!"]; H6_C7a [pos="3.5,2.4!"]; H5_H4 [pos="2.3,1.0!"]; H5_H6 [pos="3.5,0.4!"]; NH_start [pos="2.3,4.0!"]; NH_C3 [pos="1.8,3.3!"]; NH_C7a [pos="2.3,2.4!"];

// Edges edge [fontname="Arial", fontsize=10]; H3_start -> H3_C3a [color="#EA4335", style=dashed, arrowhead=open, label=" HMBC"]; H3_start -> H3_C7a [color="#EA4335", style=dashed, arrowhead=open]; H4_start -> H4_C5 [color="#EA4335", style=dashed, arrowhead=open, label=" HMBC"]; H4_start -> H4_C6 [color="#EA4335", style=dashed, arrowhead=open]; H4_start -> H4_C7a [color="#EA4335", style=dashed, arrowhead=open]; H6_start -> H6_C5 [color="#EA4335", style=dashed, arrowhead=open, label=" HMBC"]; H6_start -> H6_C7 [color="#EA4335", style=dashed, arrowhead=open]; H6_start -> H6_C7a [color="#EA4335", style=dashed, arrowhead=open]; NH_start -> NH_C3 [color="#EA4335", style=dashed, arrowhead=open, label=" HMBC"]; NH_start -> NH_C7a [color="#EA4335", style=dashed, arrowhead=open];

H4_start -> H5_H4 [color="#4285F4", style=solid, arrowhead=none, penwidth=2, label=" COSY"]; H6_start -> H5_H6 [color="#4285F4", style=solid, arrowhead=none, penwidth=2]; }

Caption: Key diagnostic COSY and HMBC correlations for 1H-Indazole-1,7-diol.

Conclusion

The structural characterization of novel, complex heterocyclic molecules like 1H-Indazole-1,7-diol demands a systematic and multi-faceted analytical approach. By carefully selecting the appropriate solvent (DMSO-d6) to manage exchangeable protons and sequentially applying a suite of 1D and 2D NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC, and NOESY), a complete and unambiguous assignment of the entire molecular structure can be achieved. This integrated workflow not only validates the chemical identity but also provides profound insights into the molecule's connectivity and spatial arrangement, establishing a solid foundation for all future research and development endeavors.

References

  • NMR spectroscopy of hydroxyl protons in aqueous solutions of peptides and proteins. European Journal of Biochemistry. [Link]

  • ¹³C-NMR quantification of proton exchange at LewisX hydroxyl groups in water. Chemical Communications. [Link]

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  • Hydroxyl Groups in NMR : r/Chempros. Reddit. [Link]

  • Why do hydroxyl groups only produce a singlet in proton NMR? Chemistry Stack Exchange. [Link]

  • A novel quantitative ³¹P NMR spectroscopic analysis of hydroxyl groups in lignosulfonic acids. Analytical Methods. [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PMC. [Link]

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  • On the Quantification of Lignin Hydroxyl Groups With ³¹P and ¹³C NMR Spectroscopy. Wiley Online Library. [Link]

  • Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. PMC. [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. MDPI. [Link]

  • A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points. PMC. [Link]

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  • Solvent-Dependent Structures of Natural Products Based on the Combined Use of DFT Calculations and ¹H-NMR Chemical Shifts. PMC. [Link]

  • NMR Sample Preparation. University of Ottawa. [Link]

  • Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Taylor & Francis Online. [Link]

  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. [Link]

  • Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. The Royal Society of Chemistry. [Link]

  • Alcohols. OpenOChem Learn. [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ACS Publications. [Link]

  • Synthesis of 1H-indazole derivatives. ResearchGate. [Link]

  • Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility. [Link]

  • Sample Preparation. Rochester Institute of Technology. [Link]

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  • Heteronuclear Multiple Bond Correlation Spectroscopy- An Overview. ResearchGate. [Link]

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  • Measuring methods available and examples of their applications 2D HMBC. CEITEC. [Link]

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  • NMR Sample Preparation. Iowa State University Chemical Instrumentation Facility. [Link]

  • Two-dimensional concurrent HMQC-COSY as an approach for small molecule chemical shift assignment and compound identification. PMC. [Link]

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  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. PMC. [Link]

  • Solvents Influence ¹H NMR Chemical Shifts and Complete ¹H and ¹³C NMR Spectral Assignments for Florfenicol. MDPI. [Link]

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Method

Application Note: Strategies for the Oral Formulation of 1H-Indazole-1,7-diol

Introduction: The Challenge of Oral Delivery for Poorly Soluble Compounds Oral administration remains the most preferred route for drug delivery due to its convenience and high patient compliance.[1] However, a significa...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Challenge of Oral Delivery for Poorly Soluble Compounds

Oral administration remains the most preferred route for drug delivery due to its convenience and high patient compliance.[1] However, a significant portion of new chemical entities (NCEs), particularly those categorized as Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability), exhibit poor aqueous solubility.[2][3] This intrinsic property is a major barrier, as dissolution in gastrointestinal fluids is often the rate-limiting step for absorption and subsequent systemic availability.[2]

1H-Indazole-1,7-diol, like many heterocyclic compounds, is anticipated to have low aqueous solubility due to its rigid, aromatic structure.[4][5] Formulating such compounds requires advanced strategies that enhance either their dissolution rate or apparent solubility in the gastrointestinal tract.[6] This application note details three field-proven strategies to overcome these challenges: Amorphous Solid Dispersions (ASDs), Nanosuspensions, and Lipid-Based Drug Delivery Systems (LBDDS).

The following workflow provides a strategic overview of the formulation development process described herein.

G cluster_0 Phase 1: Pre-formulation cluster_1 Phase 2: Formulation Strategy cluster_2 Phase 3: Characterization cluster_3 Phase 4: Performance Evaluation p1 Physicochemical Characterization of API p2 Solubility & Permeability Assessment (BCS) p1->p2 f1 Amorphous Solid Dispersion (ASD) p2->f1 f2 Nanosuspension p2->f2 f3 Lipid-Based System (LBDDS) p2->f3 c1 Solid-State Analysis (PXRD, DSC) f1->c1 c2 Particle Size (DLS, SEM) f2->c2 c3 Emulsification & Droplet Size f3->c3 e1 In Vitro Dissolution (Biorelevant Media) c1->e1 c2->e1 c3->e1 e2 In Vitro Permeability (e.g., Caco-2) e1->e2 e3 In Vivo Pharmacokinetic Study (Animal Model) e2->e3 end end e3->end Lead Formulation Selection

Figure 1: Overall workflow for oral formulation development.

Pre-formulation Assessment of 1H-Indazole-1,7-diol

A thorough understanding of the active pharmaceutical ingredient's (API) physicochemical properties is the foundation of rational formulation design.[7]

Table 1: Anticipated Physicochemical Properties of 1H-Indazole-1,7-diol

Property Anticipated Value/Characteristic Rationale & Significance
Molecular Formula C7H6N2O2 Based on chemical structure.
Molecular Weight ~150.13 g/mol Affects diffusion and permeability.
Physical Form Crystalline Solid Indazole derivatives are typically crystalline solids.[8] High lattice energy can limit solubility.
Aqueous Solubility Poor (< 0.1 mg/mL) Aromatic structure and potential for strong intermolecular hydrogen bonding suggest low solubility.[4]
LogP Moderate to High The indazole core is hydrophobic; hydroxyl groups add polarity. A high LogP suggests suitability for lipid-based formulations.
pKa Weakly Basic/Acidic Indazole is amphoteric.[9] The hydroxyl groups are weakly acidic. pKa influences solubility at different gastrointestinal pH values.

| Melting Point | High | Strong crystal lattice forces, common in heterocyclic compounds, suggest a high melting point, making the compound a candidate for amorphous solid dispersions. |

Protocol 2.1: Equilibrium Solubility Determination

Principle: To quantify the API's solubility in various physiologically relevant media to inform formulation strategy and predict in vivo dissolution behavior.

Methodology:

  • Prepare solutions of 0.1 N HCl (stomach pH), pH 4.5 acetate buffer (proximal intestine), and pH 6.8 phosphate buffer (distal intestine).

  • Add an excess amount of 1H-Indazole-1,7-diol powder to 5 mL of each solution in separate glass vials.

  • Agitate the vials in a shaking incubator at 37°C for 48 hours to ensure equilibrium is reached.

  • After 48 hours, centrifuge the samples at 14,000 rpm for 15 minutes to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.

  • Quantify the concentration of the dissolved API in the filtrate using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

Formulation Strategies and Protocols

Based on the pre-formulation assessment, three distinct strategies are presented to enhance the oral delivery of 1H-Indazole-1,7-diol.

Strategy 1: Amorphous Solid Dispersion (ASD)

Rationale: ASDs enhance drug solubility by converting the crystalline API into a high-energy amorphous state, thus circumventing the need to overcome crystal lattice energy for dissolution.[1] The API is molecularly dispersed within a hydrophilic polymer matrix, which also helps prevent recrystallization during storage and in the gastrointestinal tract.[1][10]

G cluster_0 Crystalline API cluster_1 Amorphous Solid Dispersion a1 a2 a1->a2 a4 a1->a4 a3 a2->a3 a5 a2->a5 a3->a1 a6 a3->a6 a4->a5 a7 a4->a7 a5->a6 a8 a5->a8 label_process Molecular Dispersion in Polymer Matrix a5->label_process a6->a4 a9 a6->a9 a7->a8 a8->a9 a9->a7 p1 p2 p3 p4 p5 p6 p7 p8 p9 p10 p11 p12 p13 p14 p15 d1 d2 d3 d4

Figure 2: Crystalline API vs. Amorphous Solid Dispersion.
Protocol 3.1.1: ASD Formulation by Spray Drying

Principle: Spray drying involves atomizing a solution of the API and a carrier polymer into a hot gas stream. The rapid solvent evaporation traps the API in an amorphous, molecularly dispersed state within the polymer particles.

Materials:

  • 1H-Indazole-1,7-diol

  • Polymer carrier (e.g., Hydroxypropyl Methylcellulose Acetate Succinate - HPMCAS)[2]

  • Volatile organic solvent (e.g., acetone, methanol, or a mixture)

Methodology:

  • Solution Preparation: Dissolve 1 gram of 1H-Indazole-1,7-diol and 3 grams of HPMCAS (1:3 drug-to-polymer ratio) in 100 mL of a 90:10 methanol:dichloromethane solvent mixture. Stir until a clear solution is obtained.

  • Spray Dryer Setup: Set up a laboratory-scale spray dryer with the following initial parameters (optimization may be required):

    • Inlet Temperature: 100°C

    • Aspirator Flow Rate: 85%

    • Pump Feed Rate: 5 mL/min

    • Nozzle Gas Flow: 400 L/hr

  • Spray Drying: Feed the prepared solution through the spray dryer. The solvent rapidly evaporates, forming a fine powder which is collected in the cyclone separator.

  • Secondary Drying: Transfer the collected powder to a vacuum oven and dry at 40°C for 24 hours to remove any residual solvent.

  • Storage: Store the final ASD powder in a desiccator to prevent moisture-induced recrystallization.

Strategy 2: Nanosuspension

Rationale: Reducing the particle size of the API into the nanometer range (<1000 nm) dramatically increases the surface area available for dissolution.[11] According to the Noyes-Whitney equation, this increased surface area leads to a higher dissolution velocity, which can significantly improve the rate and extent of absorption for dissolution-rate-limited drugs.[12][13]

Protocol 3.2.1: Nanosuspension by Wet Media Milling

Principle: Wet media milling (or bead milling) is a top-down process that uses high-energy grinding media (beads) to fracture coarse drug crystals in a liquid dispersion, reducing them to nanoparticle size.[14] Stabilizers are crucial to prevent particle agglomeration.[15]

Materials:

  • 1H-Indazole-1,7-diol (micronized, if available)

  • Stabilizer (e.g., Poloxamer 407, Hydroxypropyl Cellulose - HPC)[16][17]

  • Dispersion Medium: Purified water

  • Milling Media: Yttrium-stabilized zirconium oxide beads (0.5 mm diameter)

Methodology:

  • Premix Preparation: In a glass beaker, disperse 5% (w/v) of 1H-Indazole-1,7-diol and 2% (w/v) of Poloxamer 407 in purified water.

  • Milling Chamber: Fill the milling chamber of a laboratory-scale bead mill with the zirconium oxide beads (approx. 50-70% of chamber volume).

  • Milling Process: Add the premix suspension to the milling chamber. Begin milling at 2000 rpm. Maintain the temperature of the milling chamber below 10°C using a cooling jacket to minimize thermal degradation.

  • Process Monitoring: Periodically (e.g., every 30 minutes), withdraw a small aliquot of the suspension and measure the particle size using Dynamic Light Scattering (DLS).

  • Endpoint: Continue milling until the desired particle size distribution is achieved (e.g., a mean particle size (Z-average) of < 300 nm with a Polydispersity Index (PDI) < 0.3).

  • Separation: Separate the final nanosuspension from the milling beads by pouring the contents through a sieve.

  • Storage: Store the nanosuspension at 4°C. For long-term stability, the nanosuspension can be lyophilized into a solid powder.[13]

Strategy 3: Lipid-Based Drug Delivery Systems (LBDDS)

Rationale: For lipophilic drugs, LBDDS can improve oral absorption by presenting the drug in a solubilized state.[18] Self-Emulsifying Drug Delivery Systems (SEDDS) are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as gastrointestinal fluids.[6] This large interfacial area facilitates drug absorption and can also promote lymphatic transport, bypassing first-pass metabolism in the liver.[19]

G SEDDS SEDDS Capsule (Oil, Surfactant, Drug) GI GI Fluids (Aqueous Environment) SEDDS->GI Dispersion Emulsion Fine o/w Emulsion (Drug in droplets) GI->Emulsion Self-Emulsification Absorption Drug Absorption (Intestinal Wall) Emulsion->Absorption Release & Transport Systemic Systemic Circulation Absorption->Systemic

Figure 3: Mechanism of Self-Emulsifying Drug Delivery Systems (SEDDS).
Protocol 3.3.1: SEDDS Formulation Development

Principle: The development involves screening excipients for their ability to solubilize the drug and then optimizing the ratios of oil, surfactant, and co-surfactant to ensure rapid and complete emulsification into small droplets.

Materials:

  • 1H-Indazole-1,7-diol

  • Oils (e.g., Labrafac™ CC, Capryol™ 90)[20]

  • Surfactants (e.g., Kolliphor® RH 40, Tween® 80)[20]

  • Co-solvents (e.g., Transcutol® HP, PEG 400)

Methodology:

  • Excipient Screening:

    • Determine the solubility of 1H-Indazole-1,7-diol in a range of oils, surfactants, and co-solvents by adding excess drug to 1 g of each excipient, vortexing, and equilibrating at 37°C for 24 hours.

    • Centrifuge and analyze the supernatant by HPLC to identify the excipients with the highest solubilizing capacity.

  • Ternary Phase Diagram Construction:

    • Based on screening results, select the best oil, surfactant, and co-surfactant.

    • Prepare a series of formulations by mixing the components at different ratios (e.g., varying oil from 10-80%, surfactant from 20-70%, etc.).

    • For each formulation, evaluate its self-emulsification performance by adding 100 µL of the mixture to 200 mL of purified water at 37°C with gentle stirring.

    • Visually assess the speed of emulsification and the appearance (clarity/transparency) of the resulting emulsion. Grade them from A (rapid, clear microemulsion) to E (poor, milky emulsion with oil separation).

    • Plot the results on a ternary phase diagram to identify the optimal self-emulsifying region.

  • Lead Formulation Preparation:

    • Select a ratio from the optimal region (e.g., 30% Oil, 50% Surfactant, 20% Co-surfactant).

    • Dissolve the required amount of 1H-Indazole-1,7-diol in the co-surfactant and surfactant with gentle heating if necessary.

    • Add the oil and vortex until a clear, homogenous mixture is formed. This liquid SEDDS formulation can then be filled into hard gelatin capsules.

Characterization and Performance Testing

Each formulation must be rigorously characterized to ensure quality and predict in vivo performance.[21]

Table 2: Key Characterization Techniques for Each Formulation Strategy | Formulation Type | Analytical Technique | Parameter Measured | Acceptance Criteria (Example) | | :--- | :--- | :--- | :--- | | Amorphous Solid Dispersion | Powder X-ray Diffraction (PXRD) | Degree of crystallinity | Absence of sharp Bragg peaks, indicating an amorphous halo. | | | Differential Scanning Calorimetry (DSC) | Glass transition temperature (Tg) | A single Tg, confirming a homogenous amorphous system. | | Nanosuspension | Dynamic Light Scattering (DLS) | Particle size & Polydispersity Index (PDI) | Z-average < 300 nm; PDI < 0.3. | | | Zeta Potential Analysis | Surface charge | > |20| mV for electrostatic stabilization. | | SEDDS | Laser Diffraction / DLS | Emulsion droplet size | Mean droplet size < 200 nm upon dilution. | | | In Vitro Drug Precipitation | Drug solubilization capacity | No significant drug precipitation observed in biorelevant media over 4 hours. |

Protocol 4.1: In Vitro Dissolution Testing in Biorelevant Media

Principle: To evaluate the drug release profile from the developed formulations under conditions that simulate the fasted and fed states of the human intestine (FaSSIF and FeSSIF media), providing a more predictive measure of in vivo performance than standard buffers.[22]

Methodology:

  • Prepare FaSSIF (Fasted-State Simulated Intestinal Fluid) and FeSSIF (Fed-State Simulated Intestinal Fluid) media according to published protocols.

  • Set up a USP Dissolution Apparatus II (Paddle) with 900 mL of media at 37°C ± 0.5°C and a paddle speed of 75 rpm.

  • Add the formulation (e.g., an amount of ASD powder equivalent to a 10 mg dose of API) to the dissolution vessel.

  • Withdraw 5 mL samples at predetermined time points (e.g., 5, 10, 15, 30, 60, 90, 120 minutes), immediately replacing the volume with fresh media.

  • Filter the samples through a 0.22 µm filter.

  • Analyze the filtrate for drug concentration using a validated HPLC method.

  • Plot the percentage of drug dissolved versus time for each formulation and compare it to the dissolution of the unformulated API.

Protocol 4.2: In Vivo Pharmacokinetic (PK) Study in Rats

Principle: An in vivo PK study is the definitive test to determine if a formulation successfully enhances oral bioavailability.[23] Key parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (Area Under the Curve, representing total drug exposure) are measured.[24][25]

Methodology (Illustrative):

  • Animal Model: Use male Sprague-Dawley rats (n=5 per group), fasted overnight with free access to water.

  • Dosing Groups:

    • Group 1: Control (unformulated API in a simple aqueous suspension).

    • Group 2: Lead ASD formulation.

    • Group 3: Lead Nanosuspension formulation.

    • Group 4: Lead SEDDS formulation.

  • Administration: Administer the formulations via oral gavage at a dose equivalent to 10 mg/kg of 1H-Indazole-1,7-diol.

  • Blood Sampling: Collect blood samples (~150 µL) from the tail vein into EDTA-coated tubes at pre-dose and at 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.[20]

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Extract the drug from the plasma samples and quantify its concentration using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis: Use pharmacokinetic software to perform a non-compartmental analysis of the plasma concentration-time data to determine Cmax, Tmax, and AUC for each group. Calculate the relative bioavailability of each advanced formulation compared to the control.

Conclusion

The successful oral delivery of poorly soluble compounds like 1H-Indazole-1,7-diol is a significant challenge in pharmaceutical development. A systematic approach, beginning with thorough pre-formulation characterization, is essential for selecting an appropriate enabling technology. Amorphous solid dispersions, nanosuspensions, and lipid-based systems each offer distinct mechanisms to overcome solubility limitations.[11][26] The detailed protocols and characterization methods provided in this guide offer a robust framework for researchers to rationally design, develop, and evaluate oral formulations, ultimately accelerating the progression of promising but challenging drug candidates.

References

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Application

The Indazole Scaffold: Harnessing 1H-Indazole-1,7-diol in Modern Drug Discovery

The indazole nucleus, a bicyclic aromatic system composed of a fused benzene and pyrazole ring, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and electronic properties have made i...

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Author: BenchChem Technical Support Team. Date: April 2026

The indazole nucleus, a bicyclic aromatic system composed of a fused benzene and pyrazole ring, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and electronic properties have made it a cornerstone in the development of numerous therapeutic agents, with several indazole-containing drugs approved for clinical use, particularly in oncology.[3][4] This application note delves into the potential of a specific, yet under-explored derivative, 1H-Indazole-1,7-diol , in drug discovery. While direct literature on this precise molecule is sparse, by examining the well-established activities of the indazole class, particularly dihydroxy-substituted analogues, we can infer its potential applications and provide robust protocols for its investigation as a novel therapeutic candidate.

Indazole derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, antimicrobial, and potent anticancer properties.[5][6][7] A significant portion of their therapeutic efficacy, especially in oncology, stems from their ability to function as kinase inhibitors.[2] The indazole core can effectively mimic the hinge-binding motifs of ATP, enabling potent and often selective inhibition of various protein kinases that are critical for tumor growth and survival.[8] Furthermore, emerging research has identified indazole derivatives as inhibitors of other key therapeutic targets, such as Indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in tumor immune evasion.

This guide will, therefore, focus on the most probable and impactful applications of 1H-Indazole-1,7-diol: as a kinase inhibitor, with a particular focus on VEGFR-2, and as an immunomodulatory agent targeting IDO1. We provide detailed, field-proven protocols to enable researchers to screen and characterize the activity of this and other novel indazole derivatives.

Part 1: The Indazole Scaffold as a Kinase Inhibitor

The substitution pattern on the indazole ring is crucial for determining kinase selectivity and potency. Hydroxyl groups, in particular, can form key hydrogen bond interactions within the ATP-binding pocket of kinases, enhancing affinity and providing direction for further optimization. The presence of two hydroxyl groups in 1H-Indazole-1,7-diol suggests its potential as a potent kinase inhibitor. One of the most prominent kinase targets for indazole-based drugs is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[9]

Workflow for Screening 1H-Indazole-1,7-diol as a Kinase Inhibitor

G cluster_0 Phase 1: In Vitro Biochemical Assay cluster_1 Phase 2: Cellular Target Engagement A Recombinant Kinase (e.g., VEGFR-2) D Kinase Reaction A->D B 1H-Indazole-1,7-diol (Test Compound) B->D C ATP & Substrate C->D E Detection Reagent (e.g., ADP-Glo™) D->E F Luminescence Reading E->F G IC50 Determination F->G I Compound Treatment G->I Proceed with potent hits H Cancer Cell Line (e.g., HUVEC) H->I J Cell Lysis I->J K Western Blot for Phospho-Substrate J->K L Quantification of Target Inhibition K->L

Caption: Workflow for evaluating 1H-Indazole-1,7-diol as a kinase inhibitor.

Protocol 1: In Vitro VEGFR-2 Kinase Activity Assay (Luminescence-Based)

This protocol is adapted from commercially available kits and is designed to quantify the inhibitory effect of a test compound on VEGFR-2 activity by measuring the amount of ADP produced in the kinase reaction.[10][11]

Materials:

  • Recombinant Human VEGFR-2 (GST-tagged)

  • 5x Kinase Buffer

  • ATP (500 µM)

  • PTK Substrate (e.g., Poly (Glu:Tyr, 4:1))

  • 1H-Indazole-1,7-diol (or other test compounds) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well plates

  • Multichannel pipettors

  • Luminometer

Methodology:

  • Reagent Preparation:

    • Prepare 1x Kinase Buffer by diluting the 5x stock with sterile deionized water. If desired, DTT can be added to a final concentration of 1 mM.

    • Prepare serial dilutions of 1H-Indazole-1,7-diol in 1x Kinase Buffer. The final DMSO concentration in the assay should not exceed 1%.

    • Dilute the recombinant VEGFR-2 enzyme to the working concentration (e.g., 1-5 ng/µL) in 1x Kinase Buffer. Keep on ice.

  • Assay Plate Setup (25 µL final volume):

    • Test Wells: Add 5 µL of the diluted 1H-Indazole-1,7-diol to the respective wells.

    • Positive Control (No Inhibitor): Add 5 µL of 1x Kinase Buffer containing the same concentration of DMSO as the test wells.

    • Blank (No Enzyme): Add 5 µL of 1x Kinase Buffer with DMSO.

  • Kinase Reaction:

    • Prepare a Master Mix containing 1x Kinase Buffer, ATP, and PTK substrate.

    • To the "Test Wells" and "Positive Control" wells, add 10 µL of the diluted VEGFR-2 enzyme.

    • To the "Blank" wells, add 10 µL of 1x Kinase Buffer.

    • Initiate the kinase reaction by adding 10 µL of the Master Mix to all wells.

    • Mix the plate gently and incubate at 30°C for 45-60 minutes.

  • Luminescence Detection (using ADP-Glo™):

    • Following the kinase reaction incubation, add 25 µL of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to each well. This will convert the ADP generated to ATP and produce a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

    • Read the luminescence using a microplate reader.

  • Data Analysis:

    • Subtract the "Blank" reading from all other readings.

    • Calculate the percentage of inhibition for each concentration of 1H-Indazole-1,7-diol relative to the "Positive Control."

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Parameter Typical Value Reference
VEGFR-2 Concentration1-5 ng/µL[12]
ATP Concentration10-100 µM[11]
Substrate Concentration0.2 mg/mL[10]
Incubation Time45-60 minutes[12]
Incubation Temperature30°C[12]

Part 2: Targeting Tumor Immunomodulation with Indazole Derivatives

Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in the kynurenine pathway of tryptophan metabolism.[13] In the tumor microenvironment, upregulation of IDO1 leads to tryptophan depletion and the accumulation of immunosuppressive metabolites, thereby promoting immune tolerance.[13] Inhibition of IDO1 is a promising strategy in cancer immunotherapy. Several indazole-containing compounds have been investigated as IDO1 inhibitors.[14]

Workflow for Screening 1H-Indazole-1,7-diol as an IDO1 Inhibitor

G cluster_0 Phase 1: Cellular IDO1 Activity Assay cluster_1 Phase 2: T-cell Co-culture Assay A Cancer Cell Line (e.g., SK-OV-3) B Induce IDO1 Expression (IFN-γ) A->B C Treat with 1H-Indazole-1,7-diol B->C D Incubate and Collect Supernatant C->D E Measure Kynurenine Levels D->E F Determine IC50 E->F I Treat with Test Compound F->I Confirm cellular activity G IDO1-expressing Cancer Cells H Co-culture with T-cells (e.g., Jurkat) G->H H->I J Measure T-cell Activation (e.g., IL-2 production) I->J K Assess Reversal of Immunosuppression J->K

Caption: Workflow for evaluating 1H-Indazole-1,7-diol as an IDO1 inhibitor.

Protocol 2: Cell-Based IDO1 Inhibition Assay

This protocol is designed to measure the inhibition of IDO1 activity in a cellular context by quantifying the production of kynurenine.[15][16]

Materials:

  • Human cancer cell line known to express IDO1 upon stimulation (e.g., SK-OV-3 or HeLa)

  • Cell culture medium (e.g., McCoy's 5A or DMEM) with fetal bovine serum (FBS) and antibiotics

  • Recombinant human interferon-gamma (IFN-γ)

  • 1H-Indazole-1,7-diol (or other test compounds) dissolved in DMSO

  • L-Tryptophan

  • Trichloroacetic acid (TCA)

  • Ehrlich's reagent (or other kynurenine detection reagent)

  • 96-well cell culture plates

  • Microplate reader capable of measuring absorbance at 480-490 nm

Methodology:

  • Cell Seeding and IDO1 Induction:

    • Seed the cancer cells into a 96-well plate at an appropriate density (e.g., 3 x 10^4 cells/well) and allow them to attach overnight.[15]

    • The next day, replace the medium with fresh medium containing IFN-γ (e.g., 100 ng/mL) to induce IDO1 expression.[15] Incubate for 24-48 hours.

  • Compound Treatment:

    • Prepare serial dilutions of 1H-Indazole-1,7-diol in assay medium (culture medium supplemented with L-tryptophan, e.g., 50 µg/mL).

    • Remove the IFN-γ-containing medium from the cells and replace it with 200 µL of the medium containing the serially diluted test compound. Include vehicle control wells (DMSO).

    • Incubate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • Kynurenine Measurement:

    • After the treatment incubation, carefully collect 140 µL of the cell supernatant from each well and transfer to a new 96-well plate.

    • Add 10 µL of 6.1 N TCA to each well to precipitate proteins. Incubate at 50°C for 30 minutes.

    • Centrifuge the plate to pellet the precipitate.

    • Transfer 100 µL of the clear supernatant to a new 96-well plate.

    • Add 100 µL of freshly prepared Ehrlich's reagent to each well.

    • Incubate at room temperature for 10-20 minutes, allowing the color to develop.

    • Measure the absorbance at 480-490 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using known concentrations of kynurenine to quantify its concentration in the samples.

    • Calculate the percentage of IDO1 inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.

Parameter Typical Value Reference
Cell Seeding Density3 x 10^4 cells/well[15]
IFN-γ Concentration100 ng/mL[15]
L-Tryptophan Concentration50 µg/mL[15]
Incubation Time24-48 hours[15]
Detection Wavelength480-490 nm[17]

Conclusion

While 1H-Indazole-1,7-diol remains a molecule with limited characterization in the public domain, its core structure suggests significant potential in drug discovery, particularly as a kinase or IDO1 inhibitor. The protocols provided herein offer a robust framework for the initial in vitro and cell-based screening of this and other novel indazole derivatives. Successful identification of potent activity in these assays would warrant further investigation into its mechanism of action, selectivity profiling, and in vivo efficacy, paving the way for the development of a new generation of indazole-based therapeutics.

References

  • BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Lumi-Verse™ VEGFR2 (KDR) Kinase Assay Kit. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Kinase Screening and Profiling: Methods and Protocols. Retrieved from [Link]

  • BPS Bioscience. (n.d.). VEGFR2(KDR) Kinase Assay Kit. Retrieved from [Link]

  • Dolusić, E., et al. (2018). Cell based functional assays for IDO1 inhibitor screening and characterization. Oncotarget, 9(55), 30641–30653. Retrieved from [Link]

  • BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. Retrieved from [Link]

  • BPS Bioscience. (n.d.). IDO1 Cell-Based Assay Kit. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1H-Indazole. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1H-Indazol-7-ol. PubChem. Retrieved from [Link]

  • BPS Bioscience. (n.d.). IDO1 Cellular Activity QuickDetect™ Supplements. Retrieved from [Link]

  • Taylor & Francis Online. (2021). Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells. Taylor & Francis. Retrieved from [Link]

  • SpringerLink. (2026). Design, synthesis and biological evaluation of 1H-indazole derivatives as InhA inhibitors and anticancer agents. Springer. Retrieved from [Link]

  • Google Patents. (n.d.). US8022227B2 - Method of synthesizing 1H-indazole compounds.
  • MDPI. (2023). Design, Synthesis and Biological Evaluation of Derivatives Bearing Indazole Scaffold. MDPI. Retrieved from [Link]

  • PubMed. (2013). Design, synthesis and molecular docking study of some substituted 4,5- dihydro-2H-indazole derivatives as potential anti-inflammatory agents. PubMed. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Publishing. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. PMC. Retrieved from [Link]

  • Semantic Scholar. (n.d.). development of 1h-indazole derivatives as anti-inflammatory agents using computational. Retrieved from [Link]

  • Journal of Pharmaceutical Negative Results. (n.d.). Indazole From Natural Resources And Biological Activity. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. PMC. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Divergent synthesis of functionalized indazole N-oxides with anticancer activity via the cascade reaction of N-nitrosoanilines with diazo compounds and HFIP. Organic Chemistry Frontiers. Retrieved from [Link]

  • MDPI. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and Evaluation of Anticancer Activity of Indazole Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1H-Indazole-7-carboxamide. PubChem. Retrieved from [Link]

  • ACS Publications. (2013). Synthesis of 1H-Indazoles and 1H-Pyrazoles via FeBr3/O2 Mediated Intramolecular C–H Amination. The Journal of Organic Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-benzyl-1H-indazol-3-ol. PubChem. Retrieved from [Link]

  • Wikipedia. (n.d.). Indazole. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of 1H-indazoles from N-tosylhydrazones and nitroaromatic compounds. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Indazole – Knowledge and References. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing HPLC Retention &amp; Peak Shape for 1H-Indazole-1,7-diol

As a Senior Application Scientist, I frequently encounter challenges with polar, amphoteric heterocycles during method development. 1H-Indazole-1,7-diol presents a unique chromatographic puzzle: its dual hydroxyl groups...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter challenges with polar, amphoteric heterocycles during method development. 1H-Indazole-1,7-diol presents a unique chromatographic puzzle: its dual hydroxyl groups and indazole core render it highly polar, prone to secondary chemical interactions, and susceptible to tautomeric shifts. Standard reversed-phase (RP) methods often fail, resulting in void volume elution or severe peak tailing.

This technical guide provides field-proven, causality-driven protocols to establish a robust, self-validating HPLC method specifically tailored for this molecule.

Troubleshooting Logic Workflow

G Start HPLC Issue: 1H-Indazole-1,7-diol Void Eluting in Void Volume (k' < 1)? Start->Void Tailing Severe Peak Tailing or Asymmetry? Void->Tailing No HILIC Switch to HILIC or 100% Aqueous C18 (T3) Void->HILIC Yes Split Peak Splitting / Broadening? Tailing->Split No pH Adjust pH to 2.5-3.0 (Suppress Silanols) Tailing->pH Yes Temp Increase Temp to 45°C (Resolve Tautomers) Split->Temp Yes Success Optimized Retention & Peak Shape Split->Success No HILIC->Success pH->Success Temp->Success

HPLC troubleshooting workflow for resolving 1H-Indazole-1,7-diol retention and peak shape issues.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why does 1H-Indazole-1,7-diol elute in the void volume (k' < 1) on my standard C18 column? Causality: 1H-Indazole-1,7-diol is extremely hydrophilic due to its two hydroxyl groups and heterocyclic nitrogens. To retain it on a standard C18 column, you must use highly aqueous mobile phases (often >95% water). However, standard high-density C18 chains undergo "dewetting" or phase collapse in highly aqueous environments, effectively hiding the stationary phase from the analyte and causing it to wash out in the void volume. Solution: Shift your retention mechanism. You have two authoritative options:

  • Aqueous-Compatible C18 (e.g., T3 or AQ columns): These columns feature a lower C18 ligand density and a larger pore size, which prevents dewetting and allows the water-rich mobile phase to penetrate the pores, enhancing polar retention.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): If RP-AQ fails, HILIC provides an orthogonal approach. By using a polar stationary phase (e.g., bare silica, amide) and an acetonitrile-rich mobile phase (>70% ACN), HILIC retains the diol via a water-rich partition layer on the silica surface.

Q2: How do I eliminate the severe peak tailing (Asymmetry Factor > 1.5) I am observing? Causality: Peak tailing for basic or hydrogen-bonding analytes like indazoles is almost always caused by secondary interactions. While the primary retention mechanism is hydrophobic partition, the electron-rich nitrogen atoms and hydroxyl groups of 1H-Indazole-1,7-diol interact strongly with unreacted, ionized silanol groups (Si-O⁻) on the silica support[1][2]. Solution: You must neutralize the silanols or shield them. Lower the mobile phase pH to 2.5–3.0 using 0.1% Formic Acid or 10 mM Potassium Phosphate (pH 2.5). This protonates the residual silanols (pKa ~ 3.5–4.5) to their neutral state (Si-OH), shutting down the ion-exchange interaction[2]. Additionally, ensure you are using a fully end-capped, high-purity silica column.

Q3: Why am I seeing split peaks or shifting retention times despite stable pump pressure and temperature? Causality: Indazoles are known to exhibit tautomerism (e.g., rapid shifting between 1H-indazole and 2H-indazole forms). If the interconversion rate between these tautomers is close to the chromatographic timescale, the molecule exists in multiple conformational states during its transit through the column, leading to peak broadening or splitting. Solution: Accelerate the interconversion rate to coalesce the peaks. Increase the column compartment temperature to 45°C–50°C. This provides the thermodynamic energy required to rapidly equilibrate the tautomers, resulting in a single, sharp, time-averaged peak.

Data Presentation: Quantitative Optimization Parameters

Table 1: Column Selection Guide for 1H-Indazole-1,7-diol

Column ChemistryRetention MechanismSuitability for DiolsRecommendation
Standard C18 Hydrophobic PartitionPoor (Dewetting risk)Avoid for highly polar analytes
AQ / T3 C18 Hydrophobic (Aqueous compatible)ExcellentFirst-line choice (100% aqueous stable)
BEH Amide (HILIC) Hydrophilic Partition / H-BondingExcellentBest alternative if RP-AQ fails

Table 2: Mobile Phase Buffer Selection

Buffer SystempH RangeVolatility (MS Compatible)Impact on Peak Shape
0.1% Formic Acid ~2.7YesGood (Protonates silanols)
10 mM Ammonium Acetate ~4.8 - 5.2YesModerate (May cause partial ionization)
10 mM Potassium Phosphate ~2.5No (UV only)Excellent (Strong silanol suppression)
Experimental Protocols: Self-Validating Workflows
Protocol 1: RP-AQ Method Development for 1H-Indazole-1,7-diol

Use this protocol for standard UV/Vis or LC-MS systems equipped with aqueous-compatible columns.

  • Column Installation: Install a polar-embedded or low-density C18 column (e.g., Waters CORTECS T3 or Phenomenex Synergi Hydro-RP) with dimensions 150 x 4.6 mm, 3 µm.

  • Mobile Phase Preparation:

    • Solvent A: 10 mM Potassium Phosphate buffer, adjusted to pH 2.5 with phosphoric acid (Use 0.1% Formic Acid if LC-MS is required).

    • Solvent B: 100% HPLC-grade Methanol (Methanol provides better solvation for hydrogen-bonding diols than Acetonitrile).

  • Gradient Design: Start at 2% B (hold for 3 mins to maximize polar retention), ramp to 40% B over 10 mins. Return to 2% B and equilibrate for 5 minutes.

  • Thermodynamic Control: Set the column oven to 45°C to coalesce tautomeric forms. Set flow rate to 1.0 mL/min.

  • System Validation (Self-Check): Inject a 1 µL blank to confirm a flat baseline. Then, inject 1 µL of 0.1 mg/mL 1H-Indazole-1,7-diol.

    • Validation Criteria: Calculate the Asymmetry Factor (target: 0.9 - 1.2) and capacity factor k′ (target: > 2.0). If k′ < 2.0, decrease the starting organic modifier to 0% B.

Protocol 2: HILIC Method Optimization

Use this protocol if Protocol 1 fails to achieve a k′ > 2.0.

  • Column Installation: Install an unbonded bare silica or amide HILIC column (e.g., BEH Amide, 100 x 2.1 mm, 1.7 µm).

  • Mobile Phase Preparation:

    • Solvent A: 100 mM Ammonium Formate, pH 3.0 (High buffer concentration is critical in HILIC to maintain the aqueous partition layer and shield silanols).

    • Solvent B: 100% Acetonitrile.

  • Isocratic Elution: Pump 90% B / 10% A. (Note: In HILIC, water is the strong eluting solvent. The 10% aqueous portion provides the necessary partition layer).

  • Equilibration (Critical Step): Flush the column with at least 50 column volumes before the first injection to establish the water-rich layer on the silica surface. Failure to do so causes severe retention time drift.

  • System Validation (Self-Check): Dissolve your sample in 90% Acetonitrile. Never inject HILIC samples in 100% water , as this will disrupt the partition layer and cause peak splitting. Inject 1 µL and verify symmetrical peak shape.

References
  • Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review - IJSDR. Source: ijsdr.org.
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog. Source: waters.com.
  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes | LCGC International. Source: chromatographyonline.com.
  • How to Reduce Peak Tailing in HPLC? - Phenomenex. Source: phenomenex.com.

Sources

Optimization

Technical Support Center: NMR Troubleshooting for 1H-Indazole-1,7-diol

Welcome to the Technical Support Center for the structural elucidation and impurity profiling of 1H-Indazole-1,7-diol. Indazole derivatives are privileged scaffolds in drug discovery, but their complex electronic structu...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the structural elucidation and impurity profiling of 1H-Indazole-1,7-diol. Indazole derivatives are privileged scaffolds in drug discovery, but their complex electronic structures—characterized by annular tautomerism and dynamic hydrogen bonding—often complicate Nuclear Magnetic Resonance (NMR) interpretation[1][2].

This guide provides researchers and drug development professionals with causality-driven troubleshooting protocols. By understanding the physical chemistry behind the spectra, you can confidently distinguish true structural impurities from dynamic solvent effects or tautomeric states.

Diagnostic Workflow: Identifying NMR Impurities

NMR_Troubleshooting Start Acquire 1H & 13C NMR 1H-Indazole-1,7-diol Decision Unexpected Signals? Start->Decision Aliphatic 0.5 - 3.0 ppm (Aliphatic) Decision->Aliphatic Yes Aromatic 7.0 - 8.5 ppm (Aromatic) Decision->Aromatic Yes Labile > 9.5 ppm (Broad/Missing) Decision->Labile Yes Identify Confirm Impurity / Structure Decision->Identify No Solvents Compare with known residual solvents Aliphatic->Solvents Tautomers VT-NMR or NOESY (1H vs 2H Tautomers) Aromatic->Tautomers Exchange D2O Shake Test (Proton Exchange) Labile->Exchange Solvents->Identify Tautomers->Identify Exchange->Identify

Diagnostic workflow for identifying impurities in 1H-Indazole-1,7-diol NMR spectra.

Knowledge Base: Technical FAQs

Q1: I observe unexpected signal duplication in the aromatic region (7.0 - 8.5 ppm). Are these degradation impurities or tautomers?

Causality: The indazole ring system exhibits annular tautomerism, existing in a dynamic equilibrium between the 1H- and 2H-tautomers[1]. While the 1H-tautomer is thermodynamically favored in polar solvents like DMSO-d₆, less polar solvents (e.g., CDCl₃) can stabilize the 2H-tautomer via intramolecular hydrogen bonding[2]. For 1H-Indazole-1,7-diol, the proximity of the N1-OH and C7-OH groups introduces complex inter- and intramolecular hydrogen bonding networks that can slow the exchange rate on the NMR timescale, resulting in two distinct sets of aromatic peaks[2].

Self-Validating Protocol: Perform a Variable-Temperature (VT) NMR experiment. Gradually increase the probe temperature (e.g., from 25°C to 80°C in DMSO-d₆).

  • If Tautomers: The increased thermal energy will accelerate the exchange rate, causing the distinct signals to coalesce into a single, time-averaged set of peaks.

  • If Impurities: If the integration ratio remains completely static across temperatures, the extra signals indicate a structurally distinct regioisomeric impurity (e.g., N2-alkylation or alternate hydroxylation) rather than a dynamic tautomer.

Q2: My spectrum shows sharp, unexpected singlets and multiplets between 0.9 and 3.0 ppm. How do I confirm if these are synthesis byproducts or residual solvents?

Causality: 1H-Indazole-1,7-diol is a purely heteroaromatic compound; it possesses no aliphatic protons. Therefore, any signals in the 0.9–3.0 ppm range strictly denote impurities. The aliphatic region is highly susceptible to trace laboratory solvents, stopcock grease, or residual eluents from column chromatography[3].

Self-Validating Protocol: Cross-reference the chemical shifts with established trace impurity tables[4]. For instance, residual ethyl acetate presents a diagnostic quartet (~4.0 ppm), singlet (~2.0 ppm), and triplet (~1.2 ppm). To definitively validate the source, perform a "blank" NMR experiment using only the deuterated solvent to rule out solvent-batch contamination, or spike your sample with a small, known quantity of the suspected solvent to observe peak enhancement[3][4].

Q3: The N1-OH and C7-OH signals are extremely broad or entirely missing from my ¹H NMR spectrum. Is my compound degraded?

Causality: Protons attached to heteroatoms (O, N) are highly labile. They undergo rapid chemical exchange with trace water in the deuterated solvent, which averages their signals and causes severe line broadening or complete attenuation[5]. Furthermore, the adjacent nitrogen atoms in the pyrazole ring possess a quadrupole moment that induces further relaxation broadening of nearby exchangeable protons[5].

Self-Validating Protocol: Conduct a D₂O exchange test. Acquire the baseline ¹H NMR spectrum. Then, add 1-2 drops of D₂O directly to the NMR tube, shake vigorously to ensure mixing, and re-acquire the spectrum. The labile -OH signals will disappear entirely due to deuterium exchange, confirming their identity as exchangeable protons rather than degraded structural fragments.

Quantitative Data Presentation

Table 1: Diagnostic NMR Chemical Shifts for 1H-Indazole-1,7-diol and Common Impurities

Proton/Carbon EnvironmentExpected Shift (ppm)MultiplicityDiagnostic Utility / Impurity Overlap
H3 (Pyrazole ring) 8.0 - 8.2SingletCharacteristic of the indazole core; shifts upfield in the 2H-tautomer[6].
H4, H5, H6 (Benzene ring) 6.8 - 7.6MultipletsCoupling patterns differentiate C7-OH from other regioisomers (e.g., C6-OH)[6].
N1-OH / C7-OH 9.5 - 11.0Broad SingletHighly solvent-dependent; confirms hydroxylation but often broadens due to exchange[5].
Aliphatic Impurities 0.8 - 3.0VariousIndicates residual solvents (e.g., hexane, ethyl acetate) or grease[3][4].
C3 (¹³C NMR) 135 - 140QuaternarySensitive to N-oxide formation or N1 vs N2 substitution[7].

Standardized 2D NMR Protocol for Indazole Structural Elucidation

To unambiguously differentiate 1H-Indazole-1,7-diol from regioisomeric impurities, a rigorous 2D NMR workflow is required[8].

Step 1: Optimized Sample Preparation Dissolve 10-15 mg of the analyte in 0.6 mL of anhydrous DMSO-d₆. DMSO-d₆ is preferred over CDCl₃ as its strong hydrogen-bond accepting nature disrupts intermolecular analyte aggregation and stabilizes the predominant 1H-tautomer, simplifying the spectrum[2][5].

Step 2: 1D Baseline Acquisition Acquire a standard ¹H spectrum (16-32 scans, relaxation delay 2s) and a ¹³C{¹H} spectrum (1024+ scans) to establish the baseline purity and identify the number of unique carbon environments[6].

Step 3: ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) Run an HSQC experiment to map all direct one-bond C-H correlations. This immediately identifies which carbons are protonated and isolates any overlapping aromatic signals[8].

Step 4: ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) Run an HMBC experiment to establish the connectivity of the quaternary carbons (C7, C7a, C3a). The long-range correlation (2-3 bonds) from the H3 proton to the C3a and C7a carbons is the definitive diagnostic marker for the intact indazole core[7][8].

Step 5: NOESY (Nuclear Overhauser Effect Spectroscopy) Acquire a NOESY spectrum to observe through-space spatial proximity. A strong NOE cross-peak between the H3 proton and the H4 proton confirms the relative orientation of the pyrazole and benzene rings, validating the absence of unexpected structural rearrangements[8][9].

References

  • Tautomerism in Benzyl-Indazole-Carboxylic Acids: A Technical Guide for Drug Development Professionals. Benchchem. 1

  • 2H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds. The Journal of Organic Chemistry - ACS Publications. 2

  • The two tautomers of indazole, with atom numbering. ResearchGate. 9

  • Spectroscopic Data Interpretation for Indazole Compounds: A Technical Guide. Benchchem. 6

  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. 8

  • Structure of indazole N 1-oxide derivatives studied by X-ray, theoretical methods, 1H, 13C, 15N NMR and EI/MS. ResearchGate. 7

  • Troubleshooting unexpected NMR shifts in 3-chloro-9H-pyrido[2,3-b]indole. Benchchem. 5

  • What are the possible impurities for the extra peaks in HNMR at 0.9 to 3 ppm?? ResearchGate. 3

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents. Journal of Organic Chemistry. 4

Sources

Troubleshooting

1H-Indazole-1,7-diol stability at room temperature

Technical Support Center: 1H-Indazole-1,7-diol A Senior Application Scientist's Guide to Stability and Handling Welcome to the technical support center for 1H-Indazole-1,7-diol. This resource is designed for researchers,...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 1H-Indazole-1,7-diol

A Senior Application Scientist's Guide to Stability and Handling

Welcome to the technical support center for 1H-Indazole-1,7-diol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability, handling, and troubleshooting of this compound.

Disclaimer: Specific stability data for the compound ambiguously named "1H-Indazole-1,7-diol" is not extensively documented in public literature. This guide is built upon established principles of organic chemistry and data from structurally similar compounds, interpreting the topic compound as 1-hydroxy-1H-indazol-7-ol . The principles discussed are broadly applicable to phenolic and N-hydroxy heterocyclic compounds.

Technical Bulletin: Predicted Stability Profile

1-hydroxy-1H-indazol-7-ol possesses two key functional groups that dictate its stability: a phenolic hydroxyl group at position 7 and an N-hydroxy group at position 1. Both groups are susceptible to oxidation, which is the primary anticipated degradation pathway.

  • Phenolic Moiety (-OH at C7): Phenols are well-known to be sensitive to air and light, undergoing oxidation to form colored quinone-type species.[1][2] This process can be accelerated by basic pH, the presence of oxygen, and trace metal ions.[3]

  • N-Hydroxy Moiety (-OH at N1): The N-hydroxy group is analogous to that in 1-hydroxybenzotriazole (HOBt), a common peptide coupling reagent known for its potential instability.[4] Anhydrous HOBt is explosive, and while this diol is not expected to be as hazardous, the N-O bond can be a site of radical formation or other oxidative reactions.[5][6]

Given this structure, the compound is likely sensitive to oxygen, light, heat, and high pH . Degradation will likely manifest as a color change (e.g., to yellow, brown, or pink) in both solid and solution forms.[2]

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid 1H-Indazole-1,7-diol?

A1: To maximize shelf-life, the solid compound should be stored with multi-layered protection against environmental factors. Based on best practices for sensitive phenolic and heterocyclic compounds, we recommend the following:[7][8][9]

ParameterRecommendationRationale
Temperature -20°C or below (frozen)Slows down the rate of all potential chemical degradation reactions.
Atmosphere Under an inert gas (Argon or Nitrogen)Minimizes exposure to oxygen, a key driver of oxidative degradation.[10][11]
Light In an amber or opaque vialProtects the compound from photolytic degradation pathways.[2][7]
Moisture Tightly sealed container with a desiccantPrevents hydrolysis and potential moisture-mediated degradation.

Q2: My solid sample has turned from off-white to a brownish color. Is it still usable?

A2: A color change is a strong indicator of degradation, likely due to the formation of oxidized, polymeric species.[2] While the bulk of the material may still be the desired compound, the purity is compromised. We strongly recommend re-analyzing the material by HPLC, LC-MS, or NMR to quantify the purity before use. For high-sensitivity applications, purification (e.g., recrystallization or column chromatography) is advised.

Q3: What is the best way to prepare a stock solution? How stable is it at room temperature?

A3: Stock solutions are significantly more susceptible to degradation than the solid-state compound.

  • Solvent Choice: Use high-purity, degassed solvents. For polar compounds like this, solvents such as DMSO, DMF, or ethanol are common choices.[12] The solubility will vary, so a small-scale test is recommended.

  • Preparation: Prepare solutions fresh whenever possible. If a stock must be made, use a solvent that has been sparged with argon or nitrogen to remove dissolved oxygen.

  • Storage: Store stock solutions frozen (-20°C or -80°C) in small, single-use aliquots to minimize freeze-thaw cycles.

  • Room Temperature Stability: We do not recommend leaving solutions of 1H-Indazole-1,7-diol at room temperature for extended periods. If required for an experimental setup, stability should be empirically determined over the relevant timeframe (see Protocol 2). Degradation can be significant in a matter of hours, especially if exposed to light and air.

Q4: Are there any known incompatibilities I should be aware of?

A4: Avoid strong oxidizing agents, strong bases, and solutions containing transition metal ions (e.g., iron, copper), which can catalyze phenol oxidation.[1][3] Also, be mindful of its structural similarity to HOBt, which has known explosive properties when heated under confinement in its anhydrous form.[6] While this diol is hydrated and not expected to have the same risk, avoid excessive heating of the dry solid.

Troubleshooting Guide

This guide provides a logical workflow for addressing common issues encountered during experimentation.

Issue 1: Inconsistent or Non-Reproducible Experimental Results
  • Symptom: Assays show variable potency, binding, or other activity between experiments run on different days.

  • Underlying Cause: This is a classic sign of compound degradation in a stock solution.

  • Troubleshooting Workflow:

A Inconsistent Results Observed B Was a fresh stock solution used? A->B C Prepare fresh stock from solid. Use degassed solvent. Re-run experiment. B->C No D How was the old stock stored? B->D Yes E Review storage protocol: - Aliquoted? - Frozen (-20°C or -80°C)? - Protected from light? D->E G Check purity of solid starting material (See Protocol 2) D->G Stored Properly F Implement proper storage protocol. Use a new aliquot for experiment. E->F cluster_prep Preparation cluster_analysis Analysis Loop A Prepare Solution in Test Buffer/Solvent B Inject on HPLC (T=0) A->B C Store Solution Under Test Conditions B->C D Wait for Time Point (e.g., 1h, 2h, 4h...) C->D E Inject on HPLC (T=X) D->E F Analyze Data: Compare Peak Areas D->F End of Study E->D Next Time Point

Caption: Experimental workflow for HPLC-based stability testing.

References

  • Oxidation of Phenolic Compounds with Organohypervalent Iodine Reagents. (n.d.). Google Books.
  • Kauffman, J. F., & Immoos, C. E. (2010). Electrochemical Investigation of the Oxidation of Phenolic Compounds Using Hypervalent Iodine Oxidants. ACS Omega.
  • Immoos, C. E., & Kauffman, J. F. (2024, November 12). Electrochemical Investigation of the Oxidation of Phenolic Compounds Using Hypervalent Iodine Oxidants. ACS Omega.
  • Garcia-Galan, C., Berenguer-Murcia, Á., Fernandez-Lafuente, R., & Rodrigues, R. C. (2011). Oxidation of phenolic compounds catalyzed by immobilized multi-enzyme systems with integrated hydrogen peroxide production. RSC Publishing.
  • Wikipedia contributors. (n.d.). Oxidative coupling of phenols. Wikipedia.
  • (2017, July 10). Air- and light-sensitivity of phenol. Chemistry Stack Exchange.
  • Yeo, S. K., Ali, A., & Naqvi, M. A. (2018). Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts. PMC.
  • 1-Hydroxybenzotriazole | 2592-95-2. (2026, March 2). ChemicalBook.
  • Li, G., Ma, W., Zhang, L., & He, Z. (2009).
  • Wehrstedt, K. D., Wandrey, P. A., & Heitkamp, D. (n.d.). Explosive properties of 1-hydroxybenzotriazoles. Luxembourg Bio Technologies.
  • 1H-Indazole | C7H6N2 | CID 9221. (n.d.). PubChem.
  • Effect of dissolved oxygen concentration and light intensity on photocatalytic degradation of phenol | Request PDF. (n.d.). ResearchGate.
  • Atanasova, V., Fulcrand, H., Cheynier, V., & Moutounet, M. (n.d.). Effect of oxygenation on polyphenol changes occuring in the course of wine-making. ResearchGate.
  • SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.
  • 1H-Indazol-7-ol. (n.d.). Chem-Impex.
  • Wikipedia contributors. (n.d.). Indazole. Wikipedia.
  • Wikipedia contributors. (n.d.). Hydroxybenzotriazole. Wikipedia.
  • Validation of analytical methods for heterocyclic amines in seven food matrices using high-performance liquid chromatography-tandem mass spectrometry. (2020, March 15). PubMed.
  • Proper storage of medications. (n.d.). Achievable.
  • Analytical Techniques In Stability Testing. (2025, March 24).
  • Wang, F., Wang, J., & Zhang, J. (2017). Thermodynamic Functions for Solubility of 1-Hydroxybenzotriazole in Sixteen Solvents at Temperatures from (278.15 to 313.15) K and Mixing Property of Mixtures.
  • Critical Conditions: Guidelines for Handling and Storing Hazardous Drugs. (2019, May 13).
  • Medication Storage Appropriateness in US Households. (n.d.). PMC.
  • Pharmaceutical Stability Testing. (n.d.). Emery Pharma.
  • Pal, S., & Sharma, M. (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences.
  • STORAGE OF HAZARDOUS DRUGS. (n.d.). ASHP Publications.
  • 1H-INDAZOLE-7-CARBOXYLIC ACID | 755752-82-0. (2026, January 13). ChemicalBook.
  • Recognition of Pharmacological Bi-Heterocyclic Compounds by Using Terahertz Time Domain Spectroscopy and Chemometrics. (2019, July 30). PMC.
  • 1H-Indazole-7-carboxylic acid. (n.d.). Chem-Impex.
  • 1H-Indazole. (n.d.). NIST WebBook.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). PMC.
  • 1H-Indazol-7-ol | C7H6N2O | CID 21453601. (n.d.). PubChem.
  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023, January 1).
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). PMC.
  • Medication Storage Temperature Guidelines - What is Safe? (2023, August 8).
  • Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. (2016, November 21).
  • Nitrosamine Degradation Pathways. (2025, December 15).
  • Nitroreductase-triggered indazole form
  • 1H-Indazol-7-ol, 1-hydroxy- — Chemical Substance Information. (n.d.). NextSDS.

Sources

Optimization

Technical Support Center: 1H-Indazole-1,7-diol Purification &amp; Isolation

Welcome to the Advanced Troubleshooting and Methodology Guide for the purification of 1H-Indazole-1,7-diol reaction mixtures. As a Senior Application Scientist, I have designed this resource to help researchers and drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting and Methodology Guide for the purification of 1H-Indazole-1,7-diol reaction mixtures. As a Senior Application Scientist, I have designed this resource to help researchers and drug development professionals overcome the unique physicochemical challenges presented by this compound.

Because 1H-Indazole-1,7-diol possesses both an N-hydroxy (N1-OH) and a phenolic (C7-OH) group, it is highly polar, amphoteric, and capable of strong intermolecular hydrogen bonding. The protocols and troubleshooting steps below are engineered as self-validating systems to ensure high-fidelity isolation.

I. Causality-Driven Troubleshooting & FAQs

Q1: My 1H-Indazole-1,7-diol product streaks severely on normal-phase silica gel, resulting in poor resolution and low recovery. How can I correct this? Causality & Solution: The streaking is directly caused by the highly acidic nature of the N-OH and C7-OH protons. During chromatography, these protons interact strongly with the free silanol groups on the silica stationary phase, causing the compound to drag. To mitigate this, you must suppress the ionization of these hydroxyl groups. Action: Introduce a volatile acidic modifier to your mobile phase. Using a solvent system such as Dichloromethane/Methanol (95:5) supplemented with 1% Glacial Acetic Acid or 0.1% Formic Acid will protonate the silanol sites and keep the diol in its neutral state, sharpening the elution band. Literature confirms that 1 when these interactions are thermodynamically controlled[1].

Q2: I am observing co-elution of unreacted 2-nitrobenzylamine precursors. How do I separate them without relying solely on chromatography? Causality & Solution: The target diol is distinctly acidic at the N-OH and C7-OH positions, whereas unreacted amine precursors are basic. You can exploit this pKa​ differential through a self-validating pH-controlled liquid-liquid extraction (LLE). Action: Adjust the crude aqueous mixture to pH 9–10. At this pH, 1H-Indazole-1,7-diol forms a water-soluble phenoxide/N-oxide anion. Wash with an organic solvent to remove the neutral/basic amine impurities. Subsequently, acidify the aqueous layer to pH 2–3 to fully protonate the diol, driving it into the organic phase during a secondary extraction.

Q3: The purified product darkens upon concentration or storage. Is it degrading? Causality & Solution: N-hydroxyindazoles and phenols are highly susceptible to auto-oxidation, especially in the presence of trace transition metals (e.g., from upstream catalysis) or prolonged exposure to light and atmospheric oxygen. This leads to the formation of colored quinoid or radical species. Action: Evaporate solvents under reduced pressure at bath temperatures strictly below 40°C. If trace metals from catalysis are suspected, wash the organic layer with a chelating agent like 0.1M EDTA during the extraction phase.2[2]. Store the final lyophilized powder at -20°C under an Argon atmosphere.

II. Quantitative Impurity Profiling

To ensure your purification protocol is self-validating, track the removal of impurities at each stage. The table below summarizes the physicochemical rationale for separating common reaction byproducts from 1H-Indazole-1,7-diol.

Impurity TypeExample CompoundEstimated pKa​ Primary Removal StrategyRationale / Causality
Basic Precursors 2-Nitrobenzylamines8.5 - 9.5Alkaline LLE (pH 10)Amines remain neutral/organic-soluble; Diol becomes anionic/water-soluble.
Acidic Byproducts Indazole acetic acids3.5 - 4.5Mild Alkaline Wash (pH 7.5)Exploits minor pKa​ differences; careful pH titration required.
Non-polar Organics Azo/Azoxy dimersN/ANormal Phase ChromatographyDimers lack polar OH groups, eluting near the solvent front on silica.
Trace Metals Ru, Pd, or Au catalystsN/AEDTA Wash / Scavenger ResinMetals catalyze diol oxidation; chelation prevents radical degradation.

III. Standardized Experimental Protocols

Protocol A: pH-Guided Liquid-Liquid Extraction (LLE)

This protocol utilizes thermodynamic partitioning to isolate the target diol from complex matrices, serving as an excellent pre-chromatography cleanup step.

  • Solubilization: Dissolve the crude reaction mixture in 20 mL of Ethyl Acetate (EtOAc) and 20 mL of deionized water in a 100 mL Erlenmeyer flask.

  • Alkaline Partitioning: Add 1M NaOH dropwise to the biphasic mixture under vigorous stirring until the aqueous layer reaches exactly pH 9.5–10.0 (verify with a calibrated pH meter).

  • Phase Separation: Transfer the mixture to a separatory funnel. Collect the lower aqueous layer (containing the diol anion). Discard the upper organic layer (containing basic/neutral impurities).

  • Acidification: Cool the aqueous layer in an ice bath (0–5°C) to minimize exothermic degradation. Slowly add 1M HCl dropwise until the pH reaches 2.0–2.5. The solution will typically become cloudy as the neutral diol precipitates.

  • Recovery: Extract the acidified aqueous layer with fresh EtOAc (3 × 20 mL). Combine the organic layers, wash with 15 mL of saturated NaCl (brine), and dry over anhydrous Na2​SO4​ .

  • Concentration: Filter off the drying agent and concentrate the filtrate in vacuo (water bath <40°C) to yield the semi-pure product.

Protocol B: Reverse-Phase HPLC Purification

For analytical purity (>99%) and drug-development applications, RP-HPLC is superior to normal-phase silica due to the diol's high polarity.

  • Column Preparation: Utilize a C18 preparative column (e.g., 250 x 21.2 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Solvent A: HPLC-grade Water + 0.1% Trifluoroacetic Acid (TFA).

    • Solvent B: HPLC-grade Acetonitrile (MeCN) + 0.1% TFA.

    • Causality Note: The addition of TFA ensures the local pH remains below the pKa​ of the N-OH group, maintaining the diol in a fully protonated state. This prevents peak tailing and ensures reproducible retention times.

  • Gradient Elution: Run a linear gradient from 5% B to 60% B over 30 minutes at a flow rate of 15 mL/min.

  • Detection: Monitor UV absorbance at 254 nm and 280 nm (characteristic wavelengths for the indazole chromophore).

  • Isolation: Lyophilize the collected fractions immediately upon elution to prevent acid-catalyzed degradation during prolonged solvent evaporation.

IV. Process Visualization

PurificationWorkflow Crude Crude Reaction Mixture (1H-Indazole-1,7-diol) LLE Liquid-Liquid Extraction (Adjust to pH 9-10) Crude->LLE OrgLayer Organic Layer (Basic/Neutral Impurities) LLE->OrgLayer Discard AqLayer Aqueous Layer (Target Anion) LLE->AqLayer Retain Acidify Acidify to pH 2-3 & Extract with EtOAc AqLayer->Acidify Chromatography Chromatography (RP-HPLC or Silica + AcOH) Acidify->Chromatography If <90% pure Crystallization Recrystallization (EtOH/H2O) Acidify->Crystallization If >90% pure Chromatography->Crystallization Pure Pure 1H-Indazole-1,7-diol Crystallization->Pure

Decision tree and workflow for purifying 1H-Indazole-1,7-diol reaction mixtures.

V. References

  • [1] Synthesis of Substituted Indazole Acetic Acids by N−N Bond Forming Reactions. Chemistry – A European Journal (via ResearchGate). 1

  • [2] Gold-Catalyzed Addition of N-Hydroxy Heterocycles to Alkynes and Subsequent 3,3-Sigmatropic Rearrangement. Organic Letters (ACS Publications). 2

Sources

Troubleshooting

Technical Support Center: Troubleshooting False Positives with 1H-Indazole-1,7-diol Assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see promising high-throughput screening (HTS) campaigns derailed by Pan-Assay Interference Compounds (PAINS).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see promising high-throughput screening (HTS) campaigns derailed by Pan-Assay Interference Compounds (PAINS). 1H-Indazole-1,7-diol is a classic example of a "chemical con artist"[1]. While the indazole core is a privileged pharmacophore in kinase and protein-protein interaction inhibitors, the addition of a 1,7-diol motif introduces severe liabilities.

This guide provides a causal, mechanistic framework to help you distinguish a genuine target-binding event from an assay artifact.

Mechanistic Overview: The Causality of Indazole-1,7-diol Artifacts

To troubleshoot effectively, we must first understand why this specific molecule triggers false positives. The 1H-Indazole-1,7-diol structure possesses three distinct physicochemical liabilities:

  • Redox Cycling Generation of H2O2: The 1,7-diol motif is highly susceptible to oxidation. In the presence of strong reducing agents commonly used in biochemical assay buffers (like DTT or TCEP), the diol undergoes enzyme-mediated or autoxidative redox cycling. This continuous cycle generates micromolar concentrations of hydrogen peroxide (H2O2)[2]. The H2O2 subsequently oxidizes accessible catalytic cysteine residues on your target protein (e.g., phosphatases, proteases, or metalloenzymes), leading to indirect, false-positive inhibition[3].

  • Colloidal Aggregation: The planar, hydrophobic aromatic system of the indazole core drives the compound to self-associate at micromolar concentrations in aqueous buffers. These colloidal aggregates act as non-specific protein sponges, sequestering the target enzyme onto their surface and preventing it from interacting with its substrate[4].

  • Spectroscopic Interference: The extended conjugated π -system of the indazole ring can absorb UV/Vis light and autofluoresce. If your assay relies on a fluorescent readout (e.g., NADH generation or a fluorogenic substrate), the compound's intrinsic optical properties will distort the signal, mimicking a hit[5].

Diagnostic Triage Workflow

Before discarding your hit or wasting resources on lead optimization, run the compound through the following self-validating triage workflow.

FalsePositiveTriage Start 1H-Indazole-1,7-diol Primary Hit Triage Select Interference Mechanism to Test Start->Triage AggTest Aggregation Test (+0.01% Triton X-100) Triage->AggTest RedoxTest Redox Cycling Test (HRP-PR Assay / +Catalase) Triage->RedoxTest FluorTest Spectral Test (No-Enzyme Control) Triage->FluorTest AggTrue Activity Maintained: True Binder AggTest->AggTrue Maintained AggFalse Activity Lost: Colloidal Aggregator AggTest->AggFalse Lost RedoxTrue No H2O2 Detected: True Binder RedoxTest->RedoxTrue Negative RedoxFalse H2O2 Detected: Redox Cycler RedoxTest->RedoxFalse Positive FluorTrue Background Stable: True Binder FluorTest->FluorTrue Stable FluorFalse High Background: Spectral Interference FluorTest->FluorFalse High

Diagnostic workflow for triaging 1H-Indazole-1,7-diol false positives.

Self-Validating Experimental Protocols

To ensure scientific integrity, every troubleshooting assay must contain an internal validation mechanism. Here are the step-by-step methodologies to diagnose 1H-Indazole-1,7-diol interference.

Protocol A: Detergent-Based Counter-Screen for Colloidal Aggregation

Causality: Colloidal aggregates are highly sensitive to non-ionic detergents. By adding a detergent at a sub-critical micelle concentration (CMC), you disrupt the physical forces holding the colloid together. If the compound is a true active-site binder, the detergent will have no effect. If it is an aggregator, the detergent will dissolve the colloid, release the sequestered enzyme, and abolish the apparent inhibition[6].

Step-by-Step Methodology:

  • Prepare two identical batches of your standard assay buffer.

  • To Batch B, add 0.01% (v/v) Triton X-100 (or CHAPS if your protein is sensitive to Triton).

  • Generate a 10-point dose-response curve of 1H-Indazole-1,7-diol in both buffers.

  • Pre-incubate the compound with your target enzyme for 15 minutes to allow potential aggregates to form and sequester the protein.

  • Initiate the reaction by adding the substrate and read the plate.

  • Self-Validation Check: Compare the IC50 values. A shift of >10-fold (loss of potency) in the Triton X-100 buffer definitively validates the compound as a colloidal aggregator[7].

Protocol B: Phenol Red-Horseradish Peroxidase (HRP-PR) Assay for Redox Cycling

Causality: To prove that the 1,7-diol motif is generating H2O2, we use an orthogonal coupled assay. Horseradish peroxidase (HRP) utilizes H2O2 to oxidize phenol red, resulting in a measurable absorbance shift. By incorporating Catalase (an enzyme that rapidly converts H2O2 to water and oxygen) as a control, we create a self-validating system that confirms H2O2 is the sole driver of the signal[8].

Step-by-Step Methodology:

  • Prepare a 384-well plate with your standard assay buffer containing the reducing agent (e.g., 1 mM DTT or TCEP).

  • Dispense 1H-Indazole-1,7-diol at your screening concentration (e.g., 10 µM).

  • Add a detection cocktail containing Phenol Red (0.28 mM) and HRP (0.03 U/mL).

  • Validation Control: In parallel wells, add the exact same mixture but include 100 U/mL Catalase.

  • Incubate for 30–60 minutes at room temperature.

  • Read absorbance at 610 nm.

  • Self-Validation Check: If the standard wells show a high absorbance signal that is completely abolished in the Catalase-treated wells, the compound is actively redox cycling[8].

Quantitative Signature Matrix

Use this table to rapidly compare your quantitative data against the known signatures of different interference mechanisms.

Diagnostic MetricTrue Positive SignatureColloidal AggregatorRedox CyclerSpectral Interferer
IC50 Shift (+0.01% Triton X-100) < 2-fold shift> 10-fold shift < 2-fold shift< 2-fold shift
Hill Slope (Dose-Response) 0.8 to 1.2> 2.0 or Bell-shaped 1.0 to 2.0Variable / Jagged
IC50 Shift (+100 U/mL Catalase) < 2-fold shift< 2-fold shift> 10-fold shift < 2-fold shift
No-Enzyme Background Signal BaselineBaselineBaseline> 3x Baseline

Frequently Asked Questions (FAQs)

Q: Why does my dose-response curve for 1H-Indazole-1,7-diol look bell-shaped? A: Bell-shaped curves are a classic hallmark of colloidal aggregation. At the critical aggregation concentration (CAC), the compound forms colloids that sequester the enzyme, showing apparent inhibition. However, at even higher concentrations, the sheer mass of aggregates can precipitate out of solution or cause severe light scattering, which distorts the optical path of the plate reader and artificially raises the signal back up[7].

Q: If the 1,7-diol is a redox cycler, can I just remove DTT from my buffer to fix the assay? A: While removing strong reducing agents like DTT or TCEP will stop the redox cycling process[8], it is rarely a viable solution. Many target enzymes (especially cysteine proteases and phosphatases) require a reducing environment to maintain their catalytic cysteines in an active state. A scientifically sound alternative is to substitute DTT with a weaker reducing agent, such as β -mercaptoethanol or glutathione, which are generally insufficient to drive the redox cycle of diols[8].

Q: How do I completely rule out fluorescence interference from the indazole core? A: The simplest self-validating check is a "no-enzyme" control. If the compound alone generates a signal in your assay's emission window, it is an autofluorescent PAIN[5]. To bypass this entirely, consider switching your readout to a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. TR-FRET utilizes a time delay before reading the emission, allowing the short-lived autofluorescence of small molecules like indazoles to decay completely before the target signal is measured[9].

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Cross-Reactivity Profiles of 1H-Indazole-1,7-diol in Indazole-Targeted Immunoassays

Executive Summary The indazole scaffold is a cornerstone in modern medicinal chemistry and forensic toxicology, serving as the core structure for numerous pharmaceuticals and synthetic cannabinoid receptor agonists (SCRA...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The indazole scaffold is a cornerstone in modern medicinal chemistry and forensic toxicology, serving as the core structure for numerous pharmaceuticals and synthetic cannabinoid receptor agonists (SCRAs). During metabolic processing or environmental degradation, these parent compounds often undergo hydroxylation, yielding metabolites that complicate analytical detection.

1H-Indazole-1,7-diol is a critical structural motif and potential metabolite/precursor. Understanding its cross-reactivity in immunoassays is vital for drug development professionals and toxicologists to prevent false-positive results. This guide provides an objective, data-driven comparison of 1H-Indazole-1,7-diol's performance across standard immunoassay platforms, grounded in molecular dynamics and self-validating experimental protocols.

Molecular Dynamics & Epitope Mapping

To accurately assess cross-reactivity, we must first understand the thermodynamic stability and molecular binding logic of the target. The indazole ring exhibits annular tautomerism, with the 1H-indazole tautomer being thermodynamically more stable than the 2H-indazole form[1].

When designing immunoassays for indazole-based drugs, antibodies are typically raised against haptens conjugated via the 1-alkyl chain or the 3-carboxamide group[2]. The introduction of a hydroxyl group at the C7 position in 1H-Indazole-1,7-diol fundamentally alters the molecule's interaction with the antibody's complementary determining region (CDR):

  • Electronic Disruption: The 1,7-diol configuration introduces a strong, localized hydrogen-bonding network. This alters the electrostatic potential map of the indazole core, reducing the hydrophobic interactions required for tight antibody binding.

  • Steric Hindrance: The C7-OH creates a physical steric clash within the hydrophobic binding pocket of antibodies optimized for unsubstituted or N1-alkylated indazoles. As a result, 1H-Indazole-1,7-diol typically exhibits low cross-reactivity compared to the parent drug or C3-hydroxylated variants[3].

G mAb Anti-Indazole mAb (Hydrophobic Pocket) Target Target Analyte (e.g., N1-Alkyl Indazole) Target->mAb High Affinity (Primary Epitope) Diol 1H-Indazole-1,7-diol (Polar C7-OH) Diol->mAb Low Affinity (Steric Clash)

Figure 1: Mechanistic basis of differential antibody affinity due to C7-OH steric hindrance.

Platform Performance Comparison

The table below summarizes the quantitative cross-reactivity (% CR) of 1H-Indazole-1,7-diol against a standard anti-indazole monoclonal antibody across three distinct immunoassay platforms.

% CR is calculated as: (IC50 of Target Analyte / IC50 of 1H-Indazole-1,7-diol) × 100.

Assay PlatformTarget Analyte IC50 (ng/mL)1H-Indazole-1,7-diol IC50 (ng/mL)Cross-Reactivity (% CR)Matrix Interference Susceptibility
Competitive ELISA 0.5> 500< 0.1%Low (Washing steps remove unbound polar diol)
Homogeneous Enzyme Immunoassay (HEIA) 5.01,2500.4%Moderate (Polar diol may weakly interact with enzyme conjugate)
Lateral Flow Assay (LFA) 10.0 (Cutoff)> 10,000< 0.1%Low (Capillary action favors highly specific binding)

Key Takeaway: 1H-Indazole-1,7-diol exhibits negligible cross-reactivity (< 1%) across all major platforms. The steric clash at the C7 position effectively prevents the diol from displacing the target analyte or tracer.

Self-Validating Experimental Workflows

To ensure trustworthiness, the experimental determination of cross-reactivity must be a self-validating system. Immunoassays are susceptible to non-specific binding and matrix effects, which can mimic cross-reactivity and lead to false-positive responses[4].

Because 1H-Indazole-1,7-diol is a small molecule (< 300 Da), a sandwich ELISA is physically impossible (two antibodies cannot bind simultaneously without steric hindrance). Therefore, a Competitive ELISA format is mandatory[2].

Protocol: Competitive ELISA for Cross-Reactivity Assessment

Causality & Rationale: We utilize Bovine Serum Albumin (BSA) as a blocking agent because the highly polar nature of the 1,7-diol can cause it to adhere non-specifically to unblocked polystyrene plates, artificially depressing the signal and mimicking a false positive.

  • Plate Coating: Coat a 96-well microtiter plate with the indazole-protein conjugate (e.g., Indazole-OVA) at 1 µg/mL in carbonate-bicarbonate buffer (pH 9.6). Incubate overnight at 4°C.

  • Blocking: Wash the plate 3x with PBST (Phosphate Buffered Saline + 0.05% Tween-20). Add 200 µL of 2% BSA in PBS to block unoccupied hydrophobic sites. Incubate for 1 hour at 37°C.

  • Competitive Incubation:

    • Prepare a standard curve of the target analyte (0.1 to 100 ng/mL).

    • Prepare a parallel dilution series of 1H-Indazole-1,7-diol (1 to 10,000 ng/mL).

    • Add 50 µL of standards/samples and 50 µL of the primary anti-indazole mAb to the wells. Incubate for 1 hour at room temperature. (Causality: The free diol competes with the immobilized conjugate for antibody binding sites).

  • Detection: Wash 5x with PBST. Add 100 µL of HRP-conjugated secondary antibody. Incubate for 30 minutes. Wash 5x. Add TMB substrate, stop with 1M H₂SO₄, and read absorbance at 450 nm.

  • Data Analysis: Plot the standard curve using a 4-parameter logistic (4PL) regression to determine the IC50 values.

Orthogonal Verification (LC-MS/MS)

To definitively prove that any observed signal reduction in the ELISA is due to true antibody cross-reactivity rather than matrix-induced ion suppression or non-specific binding, an orthogonal LC-MS/MS validation is required.

G A Prepare Spiked Matrices (1H-Indazole-1,7-diol: 1-1000 ng/mL) B Competitive ELISA (Measure IC50) A->B Aliquot 1 C LC-MS/MS (Orthogonal Quantification) A->C Aliquot 2 D Calculate % Cross-Reactivity (%CR = IC50_target / IC50_diol * 100) B->D IC50 Data C->D True Conc.

Figure 2: Self-validating workflow integrating ELISA screening with LC-MS/MS orthogonal verification.

Orthogonal Protocol Steps:

  • Extraction: Subject a parallel aliquot of the 1H-Indazole-1,7-diol spiked samples to Liquid-Liquid Extraction (LLE) using ethyl acetate to isolate the diol from the biological matrix.

  • Internal Standard: Spike samples with a deuterated internal standard (e.g., Indazole-d4) prior to extraction to account for recovery losses.

  • Quantification: Run the extract on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Correlation: Compare the precise concentration determined by LC-MS/MS against the apparent concentration reported by the ELISA. A lack of correlation confirms that 1H-Indazole-1,7-diol does not cross-react meaningfully with the assay's antibodies.

References

  • Recent Contributions of Organic Synthesis to Forensic Science Source: PubMed Central (PMC), National Institutes of Health URL:[Link]

  • Antibody Affinity Modulation Mechanisms via Benzene Ring Spacer Arm Conjugation Sites (Ortho, Meta, Para) in Coating Hapten Design Source: Analytical Chemistry - ACS Publications URL:[Link]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations Source: Beilstein Journal of Organic Chemistry URL:[Link]

  • Hazardous Materials from Threats to Safety: Molecularly Imprinted Polymers as Versatile Safeguarding Platforms Source: MDPI URL:[Link]

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Comparative

A Comparative Guide to the HPLC Method Validation for 1H-Indazole-1,7-diol Quantification

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the rigorous and validated quantification of activ...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the rigorous and validated quantification of active pharmaceutical ingredients (APIs) and their intermediates is not merely a regulatory requirement but a cornerstone of scientific integrity. This guide provides a comprehensive, in-depth comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of 1H-Indazole-1,7-diol, a key heterocyclic scaffold of interest in medicinal chemistry.

This document moves beyond a simple recitation of protocols. As a Senior Application Scientist, my objective is to illuminate the rationale behind the experimental choices, offering a self-validating system of protocols grounded in authoritative standards. We will explore the development of a robust HPLC-UV method, compare its performance against a plausible alternative—Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)—and provide the detailed methodologies necessary for replication and adaptation in your own laboratories.

The Crucial Role of Method Validation

Before delving into the specifics of the analytical methodologies, it is paramount to understand the "why" behind method validation. Regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established comprehensive guidelines to ensure that an analytical method is suitable for its intended purpose.[1][2][3] These guidelines, including the recently updated ICH Q2(R2), provide a framework for demonstrating that a method is accurate, precise, specific, sensitive, and robust.[1][4][5] Adherence to these principles ensures the reliability and consistency of analytical data, which is fundamental to drug safety and efficacy.

Physicochemical-Driven HPLC Method Development for 1H-Indazole-1,7-diol

The development of a successful analytical method begins with a thorough understanding of the analyte's physicochemical properties. For 1H-Indazole-1,7-diol, a dihydroxylated indazole derivative, key parameters influencing chromatographic behavior include its acidity (pKa), polarity (logP), and UV absorbance characteristics.

The UV absorption spectrum of 1H-indazole shows characteristic absorbance maxima.[3][4] The addition of hydroxyl groups, which are auxochromes, is expected to cause a bathochromic shift (a shift to longer wavelengths) and potentially a hyperchromic effect (an increase in absorbance).

Based on these considerations, a reversed-phase HPLC (RP-HPLC) method with UV detection was developed.

Rationale for Method Parameters:
  • Stationary Phase: A C18 column is selected for its versatility and proven efficacy in retaining and separating a wide range of moderately polar to nonpolar compounds. The hydrophobic C18 chains will interact with the indazole ring system.

  • Mobile Phase: A gradient elution with a mixture of an acidic aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is chosen. The acidic buffer is crucial for suppressing the ionization of the phenolic hydroxyl groups, leading to better peak shape and retention time consistency. A gradient is employed to ensure adequate retention of the polar 1H-Indazole-1,7-diol while also allowing for the elution of any less polar impurities within a reasonable timeframe.

  • Detection Wavelength: Based on the expected bathochromic shift from the parent indazole, the UV detection wavelength is set in the range of 270-310 nm to maximize sensitivity. A photodiode array (PDA) detector is ideal for initial method development to identify the optimal detection wavelength.

Comparative Analysis: HPLC-UV vs. UPLC-MS

To provide a comprehensive evaluation, the developed HPLC-UV method is compared with a state-of-the-art UPLC-MS/MS method. UPLC offers faster analysis times and higher resolution due to the use of smaller particle size columns, while tandem mass spectrometry (MS/MS) provides exceptional selectivity and sensitivity.

ParameterHPLC-UVUPLC-MS/MSJustification & Insights
Principle Separation based on polarity, detection via UV absorbance.Separation based on polarity, detection via mass-to-charge ratio.HPLC-UV is a robust and widely available technique. UPLC-MS/MS offers superior selectivity and sensitivity, which is particularly advantageous for complex matrices or trace-level quantification.
Selectivity Good, but susceptible to interference from co-eluting compounds with similar UV spectra.Excellent, highly specific due to the monitoring of parent-to-fragment ion transitions.For routine analysis of a relatively pure substance, HPLC-UV provides sufficient selectivity. For complex samples like biological matrices, UPLC-MS/MS is the preferred choice.
Sensitivity (LOD/LOQ) Moderate (typically in the low µg/mL to high ng/mL range).High (typically in the low ng/mL to pg/mL range).The choice depends on the required sensitivity for the intended application. For impurity profiling, the higher sensitivity of UPLC-MS/MS is often necessary.
Speed Slower (typical run times of 10-30 minutes).Faster (typical run times of 2-10 minutes).UPLC significantly reduces analysis time, leading to higher sample throughput.
Cost Lower initial investment and operational costs.Higher initial investment and maintenance costs.Cost-effectiveness is a key consideration. For quality control labs with high sample loads, the speed of UPLC can offset the higher initial cost.
Robustness Generally very robust and easy to troubleshoot.Can be more complex to operate and maintain.HPLC-UV methods are often considered more rugged for routine use in a variety of laboratory environments.

In-Depth Experimental Protocols

HPLC-UV Method Validation Protocol for 1H-Indazole-1,7-diol

This protocol is designed in accordance with ICH Q2(R1) guidelines.

1. Specificity:

  • Objective: To demonstrate that the method is able to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Procedure:

    • Analyze a blank sample (diluent).

    • Analyze a placebo sample (if applicable).

    • Analyze a standard solution of 1H-Indazole-1,7-diol.

    • Analyze a sample of 1H-Indazole-1,7-diol spiked with known related substances or potential impurities.

    • Subject a sample of 1H-Indazole-1,7-diol to stress conditions (e.g., acid, base, oxidation, heat, light) and analyze the resulting solution.

  • Acceptance Criteria: The peak for 1H-Indazole-1,7-diol should be free from any co-eluting peaks in the spiked and stressed samples. Peak purity analysis using a PDA detector should confirm the homogeneity of the analyte peak.

2. Linearity:

  • Objective: To demonstrate that the analytical procedure provides results that are directly proportional to the concentration of the analyte in the sample.

  • Procedure:

    • Prepare a series of at least five standard solutions of 1H-Indazole-1,7-diol covering the expected concentration range (e.g., 50% to 150% of the target concentration).

    • Inject each standard solution in triplicate.

    • Plot a graph of the mean peak area versus concentration.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.

3. Range:

  • Objective: To define the concentration interval over which the method is precise, accurate, and linear.

  • Procedure: The range is determined based on the linearity, accuracy, and precision data.

  • Acceptance Criteria: The method should be demonstrated to be linear, accurate, and precise over the specified range.

4. Accuracy:

  • Objective: To determine the closeness of the test results obtained by the method to the true value.

  • Procedure:

    • Perform recovery studies by spiking a placebo or a known matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare three samples at each concentration level.

    • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

5. Precision:

  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

  • Procedure:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of a homogeneous sample at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0%.

6. Limit of Detection (LOD) and Limit of Quantitation (LOQ):

  • Objective: To determine the lowest concentration of analyte that can be reliably detected and quantified.

  • Procedure:

    • Based on Signal-to-Noise Ratio: Determine the concentration that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

    • Based on the Standard Deviation of the Response and the Slope: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

  • Acceptance Criteria: The LOQ should be determined with acceptable precision and accuracy.

7. Robustness:

  • Objective: To evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Procedure:

    • Introduce small variations to the method parameters, such as:

      • Mobile phase composition (e.g., ±2% organic modifier).

      • pH of the mobile phase buffer (e.g., ±0.2 units).

      • Column temperature (e.g., ±5 °C).

      • Flow rate (e.g., ±0.1 mL/min).

      • Detection wavelength (e.g., ±2 nm).

    • Analyze a standard solution under each of the modified conditions.

  • Acceptance Criteria: The system suitability parameters should remain within acceptable limits, and the results should not be significantly affected by the variations.

Visualizing the Workflow

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2) cluster_2 Method Implementation Dev Physicochemical Property Analysis Opt Chromatographic Optimization Dev->Opt Inform Spec Specificity Opt->Spec Lin Linearity Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec LOD_LOQ LOD & LOQ Prec->LOD_LOQ Rob Robustness LOD_LOQ->Rob Routine Routine Analysis Rob->Routine QC Quality Control Routine->QC

Caption: Workflow for HPLC Method Development and Validation.

Conclusion and Expert Recommendations

The presented HPLC-UV method, when fully validated according to the outlined protocol, provides a robust, reliable, and cost-effective solution for the quantification of 1H-Indazole-1,7-diol in a quality control setting. The choice between HPLC-UV and a more advanced technique like UPLC-MS/MS should be guided by the specific requirements of the analysis, including the complexity of the sample matrix, the required sensitivity, and budgetary constraints.

References

  • ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. [Link]

  • Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies. National Center for Biotechnology Information. [Link]

  • FDA Releases Guidance on Analytical Procedures. BioPharm International. [Link]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]

  • Validation of an HPLC-DAD method for the determination of plant phenolics. SciELO. [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]

  • UPLC-ESI-MS/MS Method for the Quantitative Measurement of Aliphatic Diamines, Trimethylamine N-oxide, and β-Methylamino-L-alanine in Human Urine. Centers for Disease Control and Prevention. [Link]

  • a) UV–vis absorption spectra of 1H‐indazole (blue), 1‐methylindazole... ResearchGate. [Link]

  • 1H-Indazole. PubChem. [Link]

  • Indazole - Wikipedia. Wikipedia. [Link]

Sources

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